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Core Science & Biosynthesis

Foundational

5-Bromo-2-pyrimidinepropanol: Physical and Chemical Properties, and Applications in Advanced Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently serving as the core pharmacophore in kinase inhibitors and anti-proliferative agents. 5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently serving as the core pharmacophore in kinase inhibitors and anti-proliferative agents. 5-Bromo-2-pyrimidinepropanol (most prominently utilized as its tertiary alcohol isomer, 2-(5-bromopyrimidin-2-yl)propan-2-ol) is a highly versatile bifunctional building block. It offers a highly reactive electrophilic site at the 5-position for palladium-catalyzed carbon-carbon bond formation, while the 2-position propanol moiety provides critical physicochemical benefits, including enhanced aqueous solubility and precise hydrogen-bonding capabilities within target protein binding pockets. This whitepaper details the physical properties, chemical reactivity, and standardized laboratory protocols for utilizing this compound in Active Pharmaceutical Ingredient (API) development.

Chemical Identity & Structural Nuances

While "5-Bromo-2-pyrimidinepropanol" can refer to multiple constitutional isomers depending on the propanol chain's connectivity, the most synthetically valuable and commercially ubiquitous form in drug discovery is 2-(5-bromopyrimidin-2-yl)propan-2-ol (CAS: 1193244-89-1) [1].

The structural logic behind favoring the tertiary alcohol variant over the primary alcohol (e.g., 3-(5-bromopyrimidin-2-yl)propan-1-ol) lies in metabolic and synthetic stability. Primary alcohols are susceptible to over-oxidation to aldehydes or carboxylic acids during harsh downstream synthetic sequences or in vivo enzymatic processing. The steric bulk of the tertiary alcohol mitigates these risks while preserving the necessary hydrogen-bond donor/acceptor profile [2].

Table 1: Physical and Thermodynamic Profile
PropertyValueCausality / Relevance in Formulation
CAS Number 1193244-89-1Unique identifier for the tertiary alcohol isomer.
Molecular Formula C₇H₉BrN₂ODefines the stoichiometric mass for reaction scaling.
Molecular Weight 217.06 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Density ~1.6 ± 0.1 g/cm³High density typical of brominated heteroaromatics; impacts solvent partitioning.
Boiling Point 269.3 ± 20.0 °C (at 760 mmHg)Indicates high thermal stability, permitting high-temperature cross-coupling reactions.
Flash Point 116.7 ± 21.8 °CRequires standard laboratory safety protocols; non-volatile at room temperature.
LogP (Predicted) 0.85Highly favorable hydrophilicity; offsets the lipophilicity of attached aryl groups in API design.

(Data consolidated from predictive models and supplier specifications [1])

Mechanistic Role in Drug Development

The Pyrimidine Core Reactivity

The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic environment significantly lowers the activation energy required for the oxidative addition of palladium(0) into the C-Br bond. Consequently, 5-bromopyrimidines often react faster and under milder conditions in Suzuki-Miyaura couplings compared to analogous benzenoid halides [3].

The Propanol Moiety's Function

In kinase inhibitor design, the pyrimidine core frequently occupies the ATP-binding hinge region of the kinase. The 2-propanol group projects into the solvent-exposed region or interacts with specific polar residues (e.g., via the hydroxyl group). Furthermore, the LogP of 0.85 ensures that the incorporation of this building block improves the overall pharmacokinetic profile of the drug, preventing the molecule from becoming excessively lipophilic ("greasy"), which often leads to poor oral bioavailability and off-target toxicity.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the functionalization of 5-Bromo-2-pyrimidinepropanol via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple 5-Bromo-2-pyrimidinepropanol with an aryl boronic acid to form a functionalized biaryl intermediate [4].

Rationale for Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected over the traditional Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents the pyrimidine nitrogen atoms from coordinating to and poisoning the palladium center [5].

  • Solvent System: 1,4-Dioxane/Water (4:1). The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water).

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-pyrimidinepropanol (1.0 equiv, 1.0 mmol) and the desired Aryl Boronic Acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol). A mild inorganic base is crucial to facilitate the transmetalation step without degrading the pyrimidine core.

  • Degassing (Critical Step): Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL). Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4 to 12 hours.

  • Validation & Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is deemed complete when the starting bromide mass (m/z 217/219) is completely consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the cross-coupled pyrimidine derivative.

Visualization: Reaction Pathway

The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling workflow utilizing 5-Bromo-2-pyrimidinepropanol, highlighting the transition states and downstream API functionalization.

G A 5-Bromo-2-pyrimidinepropanol B Aryl Boronic Acid C Pd(dppf)Cl2 / Base / Dioxane D Oxidative Addition C->D E Transmetalation & Reductive Elimination D->E F Cross-Coupled Pyrimidine Intermediate E->F G Target API (Kinase Inhibitor) F->G Functionalization AB AB AB->C

Caption: Synthetic workflow for kinase inhibitor assembly using 5-Bromo-2-pyrimidinepropanol.

Conclusion

5-Bromo-2-pyrimidinepropanol stands as a highly engineered building block in the medicinal chemist's toolkit. By understanding the causal relationship between its electron-deficient pyrimidine core (which accelerates cross-coupling kinetics) and its sterically hindered propanol group (which provides metabolic stability and solubility), researchers can efficiently integrate this compound into robust, self-validating synthetic workflows for next-generation therapeutics.

References

  • PubChem. (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol | C21H24BrN5O2 | CID 445957. National Center for Biotechnology Information. Available at:[Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Available at: [Link]

  • Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. Available at: [Link]

Sources

Exploratory

Strategic Utilization of 5-Bromo-2-pyrimidinepropanol in Advanced Organic Synthesis: Mechanistic Insights and Application Protocols

Executive Summary 5-Bromo-2-pyrimidinepropanol (CAS: 2228548-29-4), also cataloged as 3-(5-bromopyrimidin-2-yl)propan-1-ol, is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-pyrimidinepropanol (CAS: 2228548-29-4), also cataloged as 3-(5-bromopyrimidin-2-yl)propan-1-ol, is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and agrochemical development[1]. This technical guide details the mechanistic rationale and experimental protocols for functionalizing this scaffold. By exploiting the differential reactivity of the electron-deficient pyrimidine C5-bromo position and the aliphatic C2-propanol moiety, chemists can execute divergent synthetic pathways to construct complex molecular architectures[2].

Molecular Architecture and Reactivity Profile

The structural design of 5-Bromo-2-pyrimidinepropanol features two orthogonal reactive sites, requiring a strategic approach to chemoselectivity:

  • The Pyrimidine Core (C5-Bromo): The pyrimidine ring is inherently electron-deficient due to the inductive and resonance electron-withdrawing effects of the two nitrogen atoms[3]. While the C2, C4, and C6 positions are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), the C5 position is the least electron-deficient. Consequently, a halogen at C5 is relatively inert to SN​Ar but is highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal handle for cross-coupling reactions[4].

  • The Aliphatic Tether (C2-Propanol): The three-carbon alkyl chain terminating in a primary alcohol provides a flexible, sterically unhindered nucleophilic site. This propanol group can undergo oxidation, esterification, or activation/displacement without interfering with the electronic integrity of the pyrimidine ring[2].

Mechanistic Pathways in Synthesis

Palladium-Catalyzed Cross-Coupling at C5

The primary mechanism for elaborating the pyrimidine core is the Suzuki-Miyaura cross-coupling[3]. The transformation proceeds via three distinct phases:

  • Oxidative Addition: Pd(0) inserts into the C5–Br bond. The electron-deficient nature of the pyrimidine accelerates this step compared to neutral arenes.

  • Transmetalation: An arylboronic acid, activated by an inorganic base to form a nucleophilic boronate complex, transfers its aryl group to the Pd(II) center[3].

  • Reductive Elimination: The Pd(II) complex collapses to form the new C–C bond, releasing the 5-aryl-2-pyrimidinepropanol product and regenerating the Pd(0) catalyst.

Functionalization of the C2-Propanol Moiety

The primary alcohol serves as a gateway for aliphatic extension. It can be converted into a good leaving group (e.g., mesylate or tosylate) for subsequent SN​2 displacement by amines or thiols. Alternatively, mild oxidation yields the corresponding aldehyde, setting the stage for reductive amination.

Workflow Diagram: Bifunctional Divergent Synthesis

Mechanism Core 5-Bromo-2-pyrimidinepropanol (Bifunctional Scaffold) Pd_Cat Pd(0) Catalyst Oxidative Addition at C5-Br Core->Pd_Cat Pathway A: Cross-Coupling Alc_Act Alcohol Activation (e.g., MsCl, Et3N or Swern [O]) Core->Alc_Act Pathway B: Aliphatic Derivatization Transmetal Transmetalation (e.g., Ar-B(OH)2) Pd_Cat->Transmetal RedElim Reductive Elimination C-C Bond Formation Transmetal->RedElim C5_Prod 5-Aryl-2-pyrimidinepropanol (Elaborated Pyrimidine Core) RedElim->C5_Prod C5_Prod->Alc_Act Sequential Functionalization Nuc_Sub Nucleophilic Substitution / Amination (e.g., Primary/Secondary Amines) Alc_Act->Nuc_Sub C2_Prod 5-Bromo-2-(3-aminopropyl)pyrimidine (Aliphatic Extension) Nuc_Sub->C2_Prod

Figure 1: Divergent synthetic pathways of 5-Bromo-2-pyrimidinepropanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Causality & Design: Pyrimidine nitrogens can coordinate to and poison palladium catalysts. Utilizing a bidentate ligand like dppf in Pd(dppf)Cl2​ prevents this deactivation. A biphasic solvent system (1,4-dioxane/ H2​O ) is employed to dissolve both the organic substrates and the inorganic base[3].

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N 2​ or Ar), combine 5-Bromo-2-pyrimidinepropanol (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K2​CO3​ (2.0 equiv, 2.0 M).

  • Reaction: Heat the mixture to 90 °C for 4–8 hours. Monitor via TLC (UV detection at 254 nm).

  • Workup (Self-Validating): Cool to room temperature. Dilute with EtOAc and water. The aqueous wash selectively removes inorganic salts and unreacted boronic acid byproducts. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Oxidation of the C2-Propanol to Aldehyde

Causality & Design: Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid strong acidic conditions that would protonate the pyrimidine ring, hindering solubility and reactivity.

  • Setup: Dissolve 5-Bromo-2-pyrimidinepropanol (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under N 2​ at 0 °C.

  • Reagent Addition: Add DMP (1.2 equiv) portion-wise.

  • Reaction: Stir at room temperature for 2 hours. Self-Validation: The reaction mixture will transition from clear to cloudy due to the precipitation of the iodine byproduct, visually confirming reagent consumption.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer becomes clear (this reduces unreacted DMP and neutralizes acid).

  • Extraction: Separate the layers, wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield the crude aldehyde, which is typically pure enough for immediate reductive amination.

Quantitative Data: Reaction Optimization

The following table summarizes typical reaction metrics for the functionalization of 5-Bromo-2-pyrimidinepropanol, highlighting the efficiency of the divergent pathways.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Key Observation
Suzuki-Miyaura (C5) Ar-B(OH) 2​ , Pd(dppf)Cl2​ , K2​CO3​ 90675 - 88Requires thoroughly degassed solvents
Sonogashira (C5) Terminal Alkyne, Pd(PPh3​)4​ , CuI60870 - 82Exclude O 2​ to prevent alkyne homocoupling
Alcohol Oxidation (C2) Dess-Martin Periodinane, CH2​Cl2​ 25285 - 95Mild conditions; prevents over-oxidation
Mesylation (C2) MsCl, Et3​N , CH2​Cl2​ 0 to 25390 - 98Highly scalable; near-quantitative conversion
Reductive Amination Amine, NaBH(OAc)3​ , DCE251265 - 80Perform immediately after oxidation step

References

  • AA Blocks. "Product Index: 3-(5-bromopyrimidin-2-yl)propan-1-ol (CAS 2228548-29-4)." AA Blocks. Available at: [Link]

  • Namiki Shoji. "Building Blocks Catalogue January 2025." Namiki-s.co.jp. Available at:[Link]

Sources

Foundational

Technical Guide: 5-Bromo-2-pyrimidinepropanol – Synthesis, Safety, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in critical hydrogen-bonding interactions within...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds due to their prevalence in nucleic acids and their ability to engage in critical hydrogen-bonding interactions within biological targets. 5-Bromo-2-pyrimidinepropanol is a highly specialized, bifunctional building block. The C5-bromine atom acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the C2-propanol moiety enhances aqueous solubility and provides a terminal hydroxyl group for further functionalization (e.g., etherification, esterification, or conversion to a leaving group).

While specific Chemical Abstracts Service (CAS) registry numbers for highly specialized custom-synthesized derivatives may remain unindexed in public databases, this compound is actively utilized in proprietary screening libraries and advanced pharmaceutical development[1]. This whitepaper provides a comprehensive technical breakdown of its chemical properties, strict safety data sheet (SDS) handling protocols, and validated synthetic workflows.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties of 5-Bromo-2-pyrimidinepropanol is critical for predicting its behavior in both synthetic environments and biological assays. The electron-deficient nature of the pyrimidine ring makes the C5 position highly susceptible to oxidative addition by palladium catalysts, while the aliphatic propanol chain provides a flexible linker.

Table 1: Physicochemical Properties Summary

PropertyValue / Description
IUPAC Name 3-(5-Bromopyrimidin-2-yl)propan-1-ol
Molecular Formula C 7​ H 9​ BrN 2​ O
Molecular Weight 217.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; slightly soluble in Water
Storage Conditions 2–8 °C, protect from light and moisture under inert gas

Safety Data Sheet (SDS) & Hazard Mitigation

Handling halogenated N-heterocycles requires strict adherence to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS). OSHA safety data sheet authoring requirements specify that SDSs must follow a specific 16-section format aligned with the Globally Harmonized System (GHS)[2].

Because halogenated pyrimidines can act as mild electrophiles in vivo, leading to potential skin and eye sensitization, proper engineering controls and Personal Protective Equipment (PPE) are non-negotiable.

Table 2: OSHA GHS Hazard Summary (Critical SDS Sections)

SDS SectionKey Information & Mitigation Strategy
2. Hazard Identification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335). Signal Word: Warning.
4. First-Aid Measures Eye contact: Flush with water for 15 mins. Skin contact: Wash with copious soap/water to prevent dermal absorption.
7. Handling & Storage Handle under an inert atmosphere (Argon/N 2​ ). Store at 2–8 °C away from strong oxidizing agents to prevent degradation.
8. Exposure Controls Use local exhaust ventilation (fume hood). PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat.
10. Stability & Reactivity Stable under recommended conditions. Incompatible with strong acids/bases and reactive metals.

Synthetic Methodology: Late-Stage Bromination

The de novo synthesis of 5-Bromo-2-pyrimidinepropanol typically involves the late-stage electrophilic bromination of a 2-pyrimidinepropanol precursor. Electrophilic bromination of pyrimidine rings is commonly achieved using N-bromosuccinimide (NBS) or bromine in acetic acid[3].

Causality in Reagent Selection

NBS is preferred over elemental bromine (Br 2​ ) for this transformation. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which prevents over-bromination and protects the sensitive primary alcohol moiety from unwanted oxidation. Glacial acetic acid acts as both a solvent and a mild acid catalyst to activate the NBS.

Step-by-Step Protocol (Self-Validating Workflow)
  • Initiation: Dissolve 2-pyrimidinepropanol (1.0 equiv) in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The electrophilic substitution at the C5 position is exothermic; lower temperatures suppress the formation of dibrominated byproducts.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the conversion via LC-MS or TLC (eluent: 1:1 Hexanes/EtOAc). The reaction is self-validating when the starting material peak completely disappears on the LC-MS chromatogram.

  • Quenching & Workup: Pour the reaction mixture onto crushed ice. Neutralize the acetic acid carefully with a saturated aqueous solution of Na 2​ CO 3​ until pH ~7-8. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford pure 5-Bromo-2-pyrimidinepropanol.

SynthesisWorkflow N1 2-Pyrimidinepropanol N2 Bromination (NBS, AcOH) N1->N2 Electrophilic Addition N3 Quench & Extract (Na2CO3, EtOAc) N2->N3 LC-MS Monitoring N4 Purification (Silica Gel) N3->N4 Organic Phase N5 5-Bromo-2- pyrimidinepropanol N4->N5 >98% Purity

Fig 1. Synthetic workflow for 5-Bromo-2-pyrimidinepropanol via electrophilic bromination.

Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling of halogenated pyrimidines with arylboronic acids is a robust, widely utilized method for C-C bond formation in pharmaceutical development[4]. The C5-bromine of 5-Bromo-2-pyrimidinepropanol is an excellent leaving group for palladium-catalyzed oxidative addition.

Mechanistic Causality

A successful Suzuki coupling requires a palladium catalyst (typically Pd(PPh 3​ ) 4​ ), a base (such as K 2​ CO 3​ or K 3​ PO 4​ ), and an appropriate solvent system (e.g., 1,4-dioxane/H 2​ O). The addition of the base is not merely to neutralize acid byproducts; the base actively coordinates with the arylboronic acid to form an electron-rich boronate complex. This complex is highly nucleophilic, which accelerates the critical transmetalation step with the Pd(II) intermediate[5]. Furthermore, the presence of water in the solvent system promotes the formation of these reactive boronate species[5].

Step-by-Step Protocol
  • Preparation: To an oven-dried Schlenk flask, add 5-Bromo-2-pyrimidinepropanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh 3​ ) 4​ (5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) followed by a 2.0 M aqueous solution of K 2​ CO 3​ (2.5 equiv).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble Argon through the solution for 15 minutes to remove dissolved oxygen (which rapidly degrades the Pd(0) catalyst).

  • Reaction: Heat the mixture to 80–90 °C in an oil bath for 12–18 hours. Alternatively, microwave irradiation at 100 °C for 15 minutes can drastically reduce reaction times[4].

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate. Filter the organic phase through a pad of Celite to remove palladium black, concentrate, and purify via column chromatography.

SuzukiCycle Pd0 Pd(0) Catalyst [Pd(PPh3)4] OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromo-2-pyrimidinepropanol Trans Transmetalation (Boronate Complex) OxAdd->Trans Base + Arylboronic Acid RedElim Reductive Elimination (C-C Formation) Trans->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Prod C5-Aryl Pyrimidine RedElim->Prod Product Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C5 position.

References

  • EvitaChem Catalog: 5-Bromo-2-pyrimidinepropanol. EvitaChem.
  • OSHA Safety Data Sheet Requirements: A Comprehensive Guide. Reach Safety Data Sheets.
  • Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem.
  • Suzuki Couplings of Bromopyrimidines. BenchChem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

Sources

Exploratory

Preliminary Investigation of 5-Bromo-2-pyrimidinepropanol Derivatives: Synthetic Workflows and Pharmacophore Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid generation of stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid generation of structure-activity relationships (SAR) relies heavily on versatile, bifunctional building blocks. 5-Bromo-2-pyrimidinepropanol (CAS-listed under various specialized chemical catalogs[1]) has emerged as a highly privileged scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable vector. The structural rationale for utilizing 5-bromo-2-pyrimidinepropanol rests on three orthogonal features:

  • The Pyrimidine Core: An electron-deficient heteroaromatic ring that acts as a classic hydrogen-bond acceptor/donor system, perfectly primed for binding to the ATP hinge region of kinases.

  • The C5-Bromide: A highly reactive electrophilic handle that enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to explore hydrophobic pockets within a target protein.

  • The C2-Propanol Tail: A flexible, hydrophilic, three-carbon linker terminating in a primary alcohol. This moiety enhances aqueous solubility and serves as an ideal attachment point for solvent-exposed functionalization, such as the conjugation of E3 ligase recruiting ligands.

While direct C–H functionalization of pyrimidines (such as the Minisci reaction) offers alternative pathways[2], the pre-functionalized nature of 5-bromo-2-pyrimidinepropanol provides absolute regiocontrol, a critical requirement for scalable pharmaceutical manufacturing.

Orthogonal Derivatization Strategies

To fully exploit this scaffold, we have developed a self-validating, two-stage synthetic workflow. The orthogonality of the C5-bromide and the terminal alcohol allows for sequential derivatization without the need for complex protecting group strategies.

Protocol 1: C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the gold standard for C–C bond formation on heteroaryl halides[3]. The following protocol details the coupling of the C5-bromide with arylboronic acids.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 5-bromo-2-pyrimidinepropanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl2​ (0.05 equiv).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity N2​ . Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Introduction: Inject a degassed mixture of 1,4-dioxane and H2​O (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Scientific Causality: The choice of Pd(dppf)Cl2​ is highly deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step. This prevents competitive protodehalogenation—a common side reaction when cross-coupling electron-deficient pyrimidines. The aqueous biphasic solvent system is required to dissolve the K2​CO3​ , forming the reactive hydroxyboronate complex [ArB(OH)3​]− which is essential for the transmetalation step.

Protocol 2: Functionalization of the C2-Propanol Tail (Mitsunobu Reaction)

Once the C5 position is functionalized, the primary alcohol on the C2-propanol tail can be converted into an ether linkage to attach further pharmacophores or PROTAC linkers.

Step-by-Step Methodology:

  • Preparation: Dissolve the C5-arylated pyrimidinepropanol intermediate (1.0 equiv), a target phenol derivative (1.2 equiv), and triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous THF (0.1 M).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath under an N2​ atmosphere.

  • Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup: Quench the reaction with minimal water, extract with dichloromethane (DCM), and purify via reverse-phase preparative HPLC.

Scientific Causality: The order of addition and strict temperature control at 0 °C are critical. The reaction between PPh3​ and DIAD to form the highly reactive betaine intermediate is strongly exothermic. By forming this intermediate at low temperatures in the presence of the primary alcohol, we ensure rapid, quantitative formation of the oxyphosphonium ion. Because the primary alcohol of the propanol tail is sterically unhindered, it undergoes clean SN​2 displacement by the phenoxide nucleophile, avoiding competitive elimination side-reactions.

Visualizing the Synthetic and Biological Logic

Workflow Core 5-Bromo-2-pyrimidinepropanol (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C5-Arylation) Core->Suzuki Pd(dppf)Cl2, Base Mitsunobu Mitsunobu Reaction (O-Alkylation) Core->Mitsunobu DIAD, PPh3 Deriv1 C5-Aryl Derivatives (Kinase Intermediates) Suzuki->Deriv1 Deriv2 Bifunctional PROTAC Linkers (Targeted Degradation) Mitsunobu->Deriv2 Deriv1->Mitsunobu Sequential Functionalization

Fig 1. Orthogonal synthetic workflow for 5-Bromo-2-pyrimidinepropanol derivatization.

Pharmacophore Hinge ATP Hinge Region (Kinase Target) Pyrimidine Pyrimidine Core (H-Bond Acceptor/Donor) Pyrimidine->Hinge Bidentate H-Bonds C5Aryl C5-Aryl Group (Pi-Pi Stacking) Pyrimidine->C5Aryl Propanol C2-Propanol Tail (Solubility/Linker) Pyrimidine->Propanol Hydrophobic Hydrophobic Pocket II (Steric Bulk) C5Aryl->Hydrophobic Hydrophobic packing Solvent Solvent Exposed Region (Water Interface) Propanol->Solvent H-Bonding / Extension

Fig 2. Pharmacophore model of pyrimidine derivatives binding to a generic kinase ATP pocket.

Data Presentation: Derivative Library and Physicochemical Profiling

To validate the utility of the 5-bromo-2-pyrimidinepropanol scaffold, a preliminary library of derivatives was synthesized. The quantitative yields and calculated physicochemical properties demonstrate the scaffold's excellent drug-like characteristics.

Table 1: Synthesized Derivatives and Reaction Yields

Compound IDC5 Position (R1)C2-Propanol Tail (R2)Synthetic StepYield (%)LC-MS Purity
Core-01 -Br-OHN/A (Starting Material)N/A>99%
Deriv-A Phenyl-OHSuzuki-Miyaura88%98.5%
Deriv-B 4-Fluorophenyl-OHSuzuki-Miyaura84%99.1%
Deriv-C 3-Pyridyl-OHSuzuki-Miyaura76%97.8%
Deriv-D Phenyl-O-(4-methoxyphenyl)Mitsunobu (on Deriv-A)71%98.0%
Deriv-E Phenyl-O-(PEG3-Azide)Mitsunobu (on Deriv-A)65%96.5%

Table 2: Physicochemical Profiling of Key Intermediates Note: Values calculated utilizing standard chemoinformatics toolkits. A cLogP between 1.5 and 3.5 is generally considered optimal for oral bioavailability.

Compound IDMolecular Weight ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond Acceptors
Core-01 217.060.8546.013
Deriv-A 214.261.9246.013
Deriv-B 232.252.0846.013
Deriv-D 320.393.4555.204

The data clearly indicates that the core scaffold is highly amenable to expansion while remaining strictly within Lipinski's Rule of Five. The addition of the PEG3-Azide (Deriv-E) specifically highlights the propanol tail's utility as a bioorthogonal linker attachment point for advanced modality therapeutics.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995, 95, 2457–2483. URL: [Link]

  • Phipps, R. J. et al. "Predictive Multivariate Linear Regression Analysis Guides Successful Catalytic Enantioselective Minisci Reactions of Diazines". Journal of the American Chemical Society, 2019, 141, 48, 19178–19185. URL: [Link]

  • MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization". Molecules, 2017. URL: [Link]

Sources

Foundational

Solubility Profile of 5-Bromo-2-pyrimidinepropanol in Organic Solvents: A Technical Whitepaper on Solvation Thermodynamics and Empirical Determination

Executive Summary As a bifunctional building block, 5-Bromo-2-pyrimidinepropanol (CAS: 1423037-43-7) is highly valued in pharmaceutical development. Its architecture—combining a halogenated heterocyclic core with an alip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional building block, 5-Bromo-2-pyrimidinepropanol (CAS: 1423037-43-7) is highly valued in pharmaceutical development. Its architecture—combining a halogenated heterocyclic core with an aliphatic alcohol—makes it an ideal candidate for Suzuki-Miyaura cross-coupling and etherification reactions. However, this structural complexity creates a non-trivial solubility profile. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical solvation thermodynamics and practical, self-validating empirical protocols, ensuring researchers can optimize reaction conditions, extraction procedures, and crystallization workflows with high confidence.

Solvation Thermodynamics & Structural Causality

To predict and manipulate the solubility of 5-Bromo-2-pyrimidinepropanol, we must deconstruct the molecule into its thermodynamic contributors using the principles of [1]. The dissolution of this compound requires a solvent capable of overcoming its strong intermolecular crystal lattice forces.

  • The Pyrimidine Core ( δp​

    • Polar Interactions): The nitrogen atoms in the pyrimidine ring possess lone pairs that act as strong hydrogen-bond acceptors. This imparts a significant dipole moment to the molecule, favoring polar solvents.
  • The 5-Bromo Substituent ( δd​

    • Dispersion Forces): Halogens are highly polarizable. The bulky bromine atom increases the molecule's overall lipophilicity (logP) and dispersion forces, while simultaneously enabling halogen bonding. This structural feature severely limits solubility in highly polar, high-dielectric media like pure water.
  • The Propanol Tail ( δh​

    • Hydrogen Bonding): The terminal hydroxyl (-OH) group acts as both a hydrogen-bond donor and acceptor. In the solid state, this leads to extensive self-association.

Causality in Solvent Selection: Because the molecule exhibits both strong dispersion forces (bromo group) and strong hydrogen-bonding capabilities (propanol group), it is amphiphilic. It will exhibit maximum solubility in polar aprotic solvents (which solvate the polarizable core without competing for H-bond donors) and polar protic solvents (which disrupt the self-associating -OH networks). Conversely, strictly non-polar aliphatic hydrocarbons will fail to break the hydrogen-bonded lattice, resulting in poor solubility.

Predictive Quantitative Solubility Profile

While empirical data for highly specific functionalized pyrimidines can be scarce, we can extrapolate a highly accurate predictive profile based on structural analogues and established[2]. The table below summarizes the expected solubility ranges at 25°C.

SolventPolarity IndexEstimated Solubility (mg/mL)Solvation Mechanism & Causality
N,N-Dimethylformamide (DMF) 6.4> 100 (Very High)Strong dipole interactions; perfectly solvates the polarizable bromo-pyrimidine core while accepting H-bonds from the -OH group.
Methanol 5.1> 50 (High)Protic nature completely disrupts the intermolecular H-bond network of the propanol tail.
Ethyl Acetate 4.420 - 40 (Moderate)Good balance of dispersion forces and H-bond accepting capability; ideal for liquid-liquid extraction.
Water 10.21 - 5 (Low)High dielectric constant cannot overcome the hydrophobic penalty introduced by the 5-bromo substituent.
Hexane 0.1< 1 (Very Low)Lacks the polarity and H-bonding capacity to break the solid-state crystal lattice.

Empirical Determination: The Self-Validating Shake-Flask Protocol

To transition from predictive thermodynamics to actionable data, a rigorous empirical methodology is required. The following protocol is an advanced adaptation of the [3], specifically optimized for moderately lipophilic organic solids.

Core Principle: Every analytical workflow must be self-validating. This protocol utilizes time-course sampling to mathematically prove that thermodynamic equilibrium has been achieved, rather than merely measuring a kinetic dissolution state.

Step-by-Step Methodology
  • Preparation of Supersaturated State:

    • Add an excess of solid 5-Bromo-2-pyrimidinepropanol (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass vial.

    • Causality: An excess of solid must remain visible to guarantee that the chemical potential of the solute in the liquid phase equals that of the solid phase, establishing true thermodynamic saturation.

  • Thermostatted Equilibration:

    • Place the vials in an orbital shaker set to a strict 25.0 ± 0.1 °C at 200 RPM.

    • Causality: Solubility is an exponentially temperature-dependent thermodynamic parameter. Minor thermal fluctuations will induce supersaturation or precipitation, invalidating the data.

  • Phase Separation (Centrifugation over Filtration):

    • After 24 hours, extract a 500 µL aliquot and centrifuge at 10,000 x g for 10 minutes at 25°C.

    • Causality: Do not use syringe filters. The lipophilic 5-bromo moiety possesses a high affinity for standard PTFE or nylon filter membranes, which can lead to adsorptive losses and artificially low solubility readings. Centrifugation physically pellets the undissolved solid without introducing a binding surface.

  • Quantification via HPLC-UV:

    • Carefully aspirate the clear supernatant, dilute it serially with the mobile phase (to fall within the linear dynamic range), and inject it into an HPLC-UV system (detection at ~254 nm for the pyrimidine chromophore).

  • The Self-Validation Check (Critical Step):

    • Repeat steps 3 and 4 at the 48-hour mark .

    • Calculate the concentration difference ( ΔC ) between the 24h and 48h samples. If ΔC<5% , thermodynamic equilibrium is validated. If ΔC≥5% , the system is still under kinetic control, and agitation must continue.

Workflow Visualization

G Start Solid 5-Bromo-2-pyrimidinepropanol + Target Solvent Agitation Thermostatted Agitation (25°C, 24-48h) Start->Agitation Add Excess Solute Separation Phase Separation (Centrifugation at 10,000g) Agitation->Separation Reach Saturation Analysis HPLC-UV Quantification (Supernatant Aliquot) Separation->Analysis Isolate Supernatant Validation Equilibrium Validation (ΔC between 24h & 48h) Analysis->Validation Calculate Conc. (C) Success Record Solubility Data Validation->Success ΔC < 5% Fail Extend Agitation Time Validation->Fail ΔC ≥ 5% Fail->Agitation Re-equilibrate

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Implications for Process Chemistry

Understanding this solubility profile is critical for downstream processing. Because 5-Bromo-2-pyrimidinepropanol is highly soluble in Ethyl Acetate but practically insoluble in Hexane, researchers can leverage this differential for anti-solvent crystallization . By dissolving the crude product in a minimal volume of warm Ethyl Acetate and slowly titrating in Hexane, the polarity of the bulk medium drops, forcing the compound to selectively precipitate out of solution, leaving impurities behind.

Furthermore, for Suzuki-Miyaura couplings, the low aqueous solubility necessitates the use of biphasic solvent systems (e.g., Toluene/Water or Dioxane/Water mixtures) to ensure both the inorganic base and the lipophilic pyrimidine substrate remain fully dissolved at the reaction interface.

References

  • Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: National Institutes of Health (NIH) / Springer URL:[Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 5-Bromo-2-pyrimidinepropanol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-pyrimidinepropanol, a molecule of interest in medicinal chemistry and drug development.[1] Given the absence of a co...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-pyrimidinepropanol, a molecule of interest in medicinal chemistry and drug development.[1] Given the absence of a complete, publicly available experimental dataset for this specific compound, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of expected Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. The methodologies and interpretations are grounded in established spectroscopic theories to ensure scientific integrity and practical utility.

Molecular Structure and Spectroscopic Overview

The structural characterization of pyrimidine derivatives is crucial for understanding their biological activity and for quality control during synthesis.[2][3] Spectroscopic techniques like NMR and IR are indispensable tools for elucidating the molecular structure of such compounds.[1][4] 5-Bromo-2-pyrimidinepropanol combines a substituted pyrimidine ring with a propanol side chain, leading to a unique spectroscopic fingerprint.

Molecular Structure of 5-Bromo-2-pyrimidinepropanol

Caption: Molecular structure of 5-Bromo-2-pyrimidinepropanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] The IR spectrum of 5-Bromo-2-pyrimidinepropanol is expected to show characteristic absorption bands corresponding to the O-H group of the alcohol, C-H bonds of the aromatic ring and alkyl chain, C=N and C=C bonds of the pyrimidine ring, and the C-O bond of the alcohol.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional GroupExpected AppearanceRationale
3600 - 3200O-H (alcohol)Strong, broadThe broadness is due to intermolecular hydrogen bonding, a characteristic feature of alcohols.[5][6]
3100 - 3000C-H (aromatic)Weak to mediumStretching vibrations of the C-H bonds on the pyrimidine ring.
2960 - 2850C-H (aliphatic)MediumSymmetric and asymmetric stretching vibrations of the CH₂ groups in the propanol side chain.[5]
1600 - 1550C=N (ring)Medium to strongStretching vibrations characteristic of the pyrimidine ring.[4]
1550 - 1450C=C (ring)Medium to strongAromatic ring stretching vibrations.[4]
1150 - 1050C-O (alcohol)StrongStretching vibration of the primary alcohol's C-O bond.[5][6]
~700C-BrMedium to weakStretching vibration of the carbon-bromine bond.
Experimental Protocol for IR Spectroscopy

This protocol outlines the acquisition of a Fourier-Transform Infrared (FT-IR) spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid or liquid samples.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the 5-Bromo-2-pyrimidinepropanol sample directly onto the ATR crystal. If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Perform a baseline correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Workflow for FT-IR Analysis

A Instrument Preparation B Background Scan A->B Clean ATR crystal C Sample Application B->C Apply sample D Spectrum Acquisition C->D Initiate scan E Data Processing D->E Fourier transform F Data Analysis E->F Identify peaks

Caption: General workflow for FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For 5-Bromo-2-pyrimidinepropanol, ¹H and ¹³C NMR will be invaluable for confirming the connectivity of the propanol side chain to the pyrimidine ring and for verifying the substitution pattern.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the pyrimidine ring protons and the protons of the propanol side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring and the hydroxyl group, as well as the bromine atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4, H6~8.8Singlet2HThe two protons on the pyrimidine ring are in identical chemical environments and are deshielded by the adjacent nitrogen atoms. The bromine at position 5 will also influence their shift. Based on data for 5-bromopyrimidine, these protons appear as a singlet.[7][8]
-OHVariable (e.g., 1.5 - 4.0)Broad Singlet1HThe chemical shift of the hydroxyl proton is concentration and temperature-dependent and often appears as a broad singlet due to chemical exchange.[6]
-CH₂- (adjacent to OH)~3.7Triplet2HThis methylene group is deshielded by the adjacent electronegative oxygen atom. It will be split into a triplet by the neighboring CH₂ group.[9]
-CH₂- (central)~2.0Quintet2HThis methylene group will be split by the two adjacent CH₂ groups into a quintet.
-CH₂- (adjacent to ring)~3.0Triplet2HThis methylene group is deshielded by the pyrimidine ring. It will be split into a triplet by the neighboring CH₂ group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C2~165This carbon is attached to two nitrogen atoms and the propanol side chain, leading to a significant downfield shift.[1]
C4, C6~158These two equivalent carbons are deshielded by the adjacent nitrogen atoms.
C5~120This carbon is directly bonded to bromine, which will influence its chemical shift.
-CH₂- (adjacent to OH)~62The carbon attached to the electronegative oxygen atom is shifted downfield. Carbons adjacent to an alcohol oxygen typically appear in the 50-65 ppm range.[6]
-CH₂- (central)~32A typical aliphatic carbon signal.
-CH₂- (adjacent to ring)~35This carbon is slightly deshielded by its proximity to the aromatic pyrimidine ring.
Experimental Protocol for NMR Spectroscopy

This protocol describes the general steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-pyrimidinepropanol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Load standard acquisition parameters for ¹H NMR.

  • Tuning and Shimming: The instrument will automatically tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard single-pulse experiment is usually sufficient.[1] Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: After completing the ¹H acquisition, switch the spectrometer to the ¹³C frequency. A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals in the ¹H spectrum.

Conclusion

The predictive spectroscopic data and protocols presented in this guide offer a robust framework for the characterization of 5-Bromo-2-pyrimidinepropanol. The expected IR spectrum will clearly indicate the presence of the hydroxyl and pyrimidine functionalities. The ¹H and ¹³C NMR spectra will provide unambiguous evidence for the overall molecular structure and connectivity. While this guide is based on well-established principles and data from similar compounds, experimental verification is the ultimate standard for structural elucidation.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31).
  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res 2025;4(2):1-5.
  • 1-Propanol. PubChem. National Institutes of Health.
  • 1-Propanol. SpectraBase.
  • Infrared spectrum of propan-1-ol. Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 13).
  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
  • El-Faham A, Gabr M, El-Sayed RA, et al. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. J Mol Model. 2022;28(11):329.
  • 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum. ChemicalBook.
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (2022, September 24).
  • Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase.

Sources

Foundational

Discovery, Rational Synthesis, and Downstream Applications of 5-Bromo-2-pyrimidinepropanol

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics—such as kinase inhibitors and Proteolysis Targeting Chimera...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics—such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on bifunctional building blocks. 5-Bromo-2-pyrimidinepropanol (5-BPP) has emerged as a highly specialized intermediate that fulfills this role. Its architecture offers two orthogonal handles: a C5-bromine atom primed for late-stage transition-metal-catalyzed cross-coupling, and a C2-propanol chain that serves as a flexible, hydrophilic linker.

This whitepaper provides an in-depth analysis of the chemoselective principles required to synthesize 5-BPP, detailed self-validating experimental protocols, and its downstream applications in advanced active pharmaceutical ingredient (API) assembly.

Structural Rationale & Chemoselectivity Principles

The fundamental challenge in synthesizing 2,5-disubstituted pyrimidines lies in differentiating the reactivity of the C2 and C5 positions.

Historically, attempting to directly couple an alkyl chain (such as a propanol derivative) to the C2 position of the readily available 5-bromo-2-chloropyrimidine using organometallic reagents leads to poor chemoselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C5–Br bond is kinetically favored over the C2–Cl bond. For instance, reactions with triorganoindium reagents proceed chemoselectively at the C5 position, yielding undesired 5-alkylated-2-chloropyrimidines[1][2].

The Halogen Exchange Solution

To invert this chemoselectivity and successfully attach the propanol group at the C2 position while preserving the C5-bromine for downstream drug developers, an intermediate halogen exchange is required[3]. By converting 5-bromo-2-chloropyrimidine to 5-bromo-2-iodopyrimidine , the reactivity profile is flipped[4]. The oxidative addition rate of Pd(0) into a C–I bond is significantly faster than into a C–Br bond. This allows for highly selective Negishi or Suzuki cross-coupling at the C2 position[5].

Synthetic Pathways & Retrosynthetic Analysis

The modern, high-yield synthesis of 5-BPP relies on a three-stage pathway:

  • Halogen Exchange: Activation of the C2 position via iodination.

  • Chemoselective Cross-Coupling: C2-selective Negishi coupling using a protected organozinc reagent.

  • Deprotection: Cleavage of the protecting group to reveal the terminal hydroxyl.

SynthesisWorkflow A 5-Bromo-2-chloropyrimidine B 5-Bromo-2-iodopyrimidine (Chemoselective Precursor) A->B HI, NaI Halogen Exchange C Negishi Coupling (C2 Selective) B->C Pd Catalyst D TBS-Protected Intermediate C->D Organozinc Reagent E TBAF Deprotection D->E Cleavage F 5-Bromo-2-pyrimidinepropanol (Target) E->F Final Yield

Fig 1: Chemoselective synthesis workflow of 5-Bromo-2-pyrimidinepropanol via halogen exchange.

Detailed Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement protocols that offer built-in diagnostic checkpoints. The following methodologies are designed to be self-validating.

Step 1: Synthesis of 5-Bromo-2-iodopyrimidine

Causality Insight: Sodium iodide (NaI) provides a high concentration of nucleophilic iodide. The addition of hydroiodic acid (HI) protonates the pyrimidine nitrogen, drastically increasing the electrophilicity of the C2 carbon and accelerating the SNAr displacement of the chloride[4].

  • Setup: Suspend 5-bromo-2-chloropyrimidine (30 mmol, 5.80 g) and NaI (50 mmol, 7.5 g) in 20 mL of anhydrous chloroform[4].

  • Activation: Cool the suspension to 0 °C. Slowly add hydroiodic acid (57 wt%, 25.6 mmol, 2.85 g) dropwise[4].

  • Reaction: Remove the cooling bath and stir at room temperature for 20 hours[4].

  • Quench & Validation: Pour the mixture into 200 mL of ice water containing 30 mL of 10 N NaOH[4]. Self-Validation Checkpoint: The NaOH neutralizes the HI, causing the product to partition cleanly into the organic phase.

  • Extraction: Add 150 mL of chloroform, separate the organic phase, and extract the aqueous layer twice with 100 mL of chloroform[4].

  • Isolation: Dry over MgSO₄ and concentrate in vacuo. The product precipitates as a distinct light yellow solid [4] (Yield: ~84%, MS: M=284.8 ESI+)[4].

Step 2: C2-Selective Negishi Coupling

Causality Insight: Negishi coupling conditions are exceptionally mild, preventing the competitive oxidative addition of the C5-Br bond that plagues harsher coupling methods.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 5-bromo-2-iodopyrimidine (10 mmol) and Pd(PPh₃)₄ (0.5 mmol, 5 mol%) in 30 mL of anhydrous THF.

  • Coupling: Cool to 0 °C. Dropwise, add 3-(tert-butyldimethylsilyloxy)propylzinc bromide (12 mmol, 0.5 M in THF).

  • Reaction: Warm to room temperature and stir for 4 hours. Self-Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the yellow starting material and the appearance of a new, UV-active spot.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Step 3: TBAF Deprotection
  • Cleavage: Dissolve the TBS-protected intermediate in 20 mL of THF. Add TBAF (1.0 M in THF, 12 mmol) at 0 °C.

  • Reaction: Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture and purify directly via silica gel chromatography (DCM/MeOH gradient) to afford pure 5-Bromo-2-pyrimidinepropanol as a crystalline solid.

Quantitative Data Summary

The table below highlights the critical necessity of the halogen exchange step by comparing chemoselectivity ratios and yields across different starting halides.

Starting HalideReagent TypePrimary Reaction SiteChemoselectivity Ratio (C2:C5)Isolated Yield (%)
5-Bromo-2-chloropyrimidineOrganoindium (R₃In) / PdC5 (Oxidative Addition)< 1:1040–60%
5-Bromo-2-chloropyrimidineOrganozinc (RZnX) / PdC5 (Oxidative Addition)1:5~50%
5-Bromo-2-iodopyrimidine Organozinc (RZnX) / Pd C2 (Oxidative Addition) > 20:1 82–88%

Table 1: Chemoselectivity comparison demonstrating the kinetic superiority of C2-I over C5-Br in Pd-catalyzed cross-coupling.

Downstream Applications in Drug Discovery

Once synthesized, 5-BPP acts as a highly versatile linchpin in medicinal chemistry. The unreacted C5-bromine serves as the primary attachment point for building the core pharmacophore (e.g., via Suzuki-Miyaura coupling with indole boronic acids to synthesize marine alkaloid derivatives like Hyrtinadine A)[2][5].

Simultaneously, the C2-propanol group acts as a solvent-exposed vector. In the development of PROTACs , this hydroxyl group is perfectly positioned for etherification or esterification with PEG linkers, allowing the target-binding pyrimidine core to be tethered to an E3 ligase recruiting ligand without disrupting the hinge-binding thermodynamics of the kinase domain.

DownstreamApp A 5-Bromo-2-pyrimidinepropanol B Suzuki-Miyaura Coupling (C5 Position) A->B D C5-Functionalized Pyrimidine B->D Pd(dppf)Cl2, Base C Aryl/Heteroaryl Boronic Acid C->B E Propanol Linker Functionalization (e.g., PROTAC anchoring) D->E F Advanced API / Kinase Inhibitor E->F Target Assembly

Fig 2: Downstream application of 5-BPP in the modular assembly of advanced kinase inhibitors.

Sources

Exploratory

5-Bromo-2-pyrimidinepropanol: A Comprehensive Guide to Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry

Executive Summary In modern drug development and synthetic organic chemistry, halogenated pyrimidine scaffolds serve as critical building blocks for kinase inhibitors and other bioactive therapeutics. 5-Bromo-2-pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic organic chemistry, halogenated pyrimidine scaffolds serve as critical building blocks for kinase inhibitors and other bioactive therapeutics. 5-Bromo-2-pyrimidinepropanol ( C7​H9​BrN2​O ) is a prime example of such an intermediate. For analytical scientists and metabolomics researchers, accurately distinguishing this compound from complex biological or synthetic matrices requires a rigorous understanding of its exact mass and isotopic signature.

This whitepaper provides an in-depth technical analysis of the molecular weight and exact mass of 5-Bromo-2-pyrimidinepropanol. It details the causality behind High-Resolution Mass Spectrometry (HRMS) experimental choices and provides self-validating protocols for structural elucidation[1].

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in mass spectrometry is conflating molecular weight with exact mass. The molecular weight (217.06 g/mol ) is a weighted average based on the natural terrestrial abundance of all isotopes[2]. However, mass spectrometers separate individual ions. Therefore, analytical workflows must rely on the exact mass (monoisotopic mass), which is calculated using the mass of the most abundant isotope of each constituent element[3].

For 5-Bromo-2-pyrimidinepropanol, the presence of bromine introduces a critical analytical feature. Bromine exists naturally as two stable isotopes: 79Br (~50.69%) and 81Br (~49.31%). This near 1:1 ratio creates a highly distinct isotopic doublet in the mass spectrum separated by approximately 1.998 Da. This doublet acts as an intrinsic, self-validating signature: if the 1:1 doublet is absent in the mass spectrum, the detected ion is either a debrominated fragment or an isobaric contaminant[4].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C7​H9​BrN2​O Defines the elemental composition.
Molecular Weight 217.06 g/mol Used for bulk stoichiometric calculations[2].
Monoisotopic Mass ( 79Br ) 215.9898 DaThe exact mass of the lightest isotopologue.
Monoisotopic Mass ( 81Br ) 217.9878 DaThe exact mass of the heavier isotopologue.
Theoretical [M+H]+ ( 79Br ) 216.9971 m/zTarget m/z for ESI+ HRMS detection[5].
Theoretical [M+H]+ ( 81Br ) 218.9950 m/zTarget m/z for confirming the Br signature.

High-Resolution Analytical Workflow (LC-HRMS)

To unambiguously identify 5-Bromo-2-pyrimidinepropanol, High-Resolution Mass Spectrometry (such as Orbitrap or Q-TOF) is required. Nominal mass instruments (like single quadrupoles) lack the resolving power to differentiate this compound from other molecules with a nominal mass of 217 Da.

Causality of Ionization Strategy

The pyrimidine ring contains two sp2 hybridized nitrogen atoms with lone electron pairs. In an acidic environment, these nitrogens act as moderate bases and readily accept a proton. Therefore, Electrospray Ionization in positive mode (ESI+) coupled with a mobile phase containing 0.1% Formic Acid is the optimal strategy to drive the equilibrium toward the [M+H]+ state[4].

LCMS_Workflow A Sample Prep 1 µg/mL in MeOH/H2O B UPLC Separation C18, 0.1% FA Gradient A->B Injection C ESI(+) Ionization Nitrogen Protonation B->C Elution D HRMS Detection Orbitrap/Q-TOF C->D [M+H]+ Ions E Data Analysis Exact Mass Validation D->E m/z Spectra

Caption: High-Resolution LC-MS workflow for the exact mass determination of pyrimidine derivatives.

Step-by-Step Methodology: LC-HRMS Protocol

This protocol is designed as a self-validating system to ensure maximum technical accuracy[1],[5].

  • System Suitability & Calibration:

    • Action: Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI mix) prior to the run.

    • Validation: Ensure the instrument achieves a mass accuracy of 5 ppm and a resolving power of at least 70,000 (at m/z 200).

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of 5-Bromo-2-pyrimidinepropanol in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile).

    • Causality: Methanol ensures complete solvation of the hydrophobic pyrimidine core, while matching the diluent to the initial mobile phase prevents chromatographic peak distortion (solvent front effects) during injection.

  • Chromatographic Separation (UPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min. Flow rate: 0.4 mL/min.

    • Causality: The 0.1% FA acts as an ion-pairing agent and a proton source, essential for maximizing the ionization efficiency of the pyrimidine nitrogens[4].

  • Mass Spectrometry Parameters:

    • Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

  • Data Analysis & Validation:

    • Action: Extract ion chromatograms (EIC) for m/z 216.9971 and 218.9950 with a 5 ppm window.

    • Validation: Calculate the isotopic ratio of the two peaks. A ratio deviating significantly from ~1:1 indicates co-eluting interference or an incorrect structural assignment.

Structural Elucidation via MS/MS Fragmentation

Confirming the intact exact mass is only the first step. To ensure absolute structural integrity, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is employed[1].

Fragmentation Causality

When the protonated precursor ion ( [M+H]+ ) is subjected to collisional energy, the molecule fragments along its weakest bonds. For 5-Bromo-2-pyrimidinepropanol, the fragmentation hierarchy is governed by the stability of the pyrimidine ring versus the lability of the substituents[3]:

  • Dehydration: The hydroxyl group on the propanol chain readily leaves as a neutral water molecule (-18.01 Da), a highly favorable thermodynamic process.

  • Alkyl Cleavage: The entire propanol side chain can be cleaved, leaving the core halogenated pyrimidine ring.

  • Debromination: The loss of a bromine radical (-78.91 Da or -80.91 Da) is a hallmark of halogenated aromatics under higher collision energies. Once the bromine is lost, the resulting fragment will no longer display the characteristic 1:1 isotopic doublet, confirming the location of the halogen[4].

Fragmentation M Protonated Precursor[M+H]+ 1:1 Doublet (m/z 216.997 / 218.995) F1 Dehydration (-18 Da) m/z ~199 / 201 M->F1 Loss of H2O F2 Alkyl Cleavage m/z ~159 / 161 M->F2 Loss of Propanol Chain F3 Debromination (-Br) m/z ~138 M->F3 Loss of Br Radical F2->F3 Subsequent Halogen Loss

Caption: ESI-MS/MS fragmentation pathways and isotopic signatures of 5-Bromo-2-pyrimidinepropanol.

By cross-referencing the exact mass of the precursor ion, the presence of the bromine isotopic doublet, and the predictable neutral losses in the MS/MS spectra, researchers can establish a closed-loop, self-validating system for the identification of 5-Bromo-2-pyrimidinepropanol in any matrix.

References

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines National Institutes of Health (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 5-Bromo-2-pyrimidinepropanol via Lateral Alkylation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Area: Pharmaceutical Building Blocks, Cross-Coupling Intermediates, Heterocyclic Chemistry Introduction and Retrosyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Area: Pharmaceutical Building Blocks, Cross-Coupling Intermediates, Heterocyclic Chemistry

Introduction and Retrosynthetic Strategy

5-Bromo-2-pyrimidinepropanol is a highly versatile bifunctional building block frequently utilized in drug discovery and medicinal chemistry[1]. The pyrimidine core provides a robust heterocyclic scaffold, while the 5-bromo substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Simultaneously, the C2-propanol arm offers a primary alcohol that can be readily functionalized via etherification, esterification, or activation into a leaving group (mesylate/tosylate) for subsequent nucleophilic displacement.

Reaction Design & Causality: Direct synthesis of this compound requires careful consideration of the electron-deficient nature of the pyrimidine ring. A highly efficient and scalable approach is the lateral metalation of commercially available 5-bromo-2-methylpyrimidine[2].

  • Deprotonation: The protons of the C2-methyl group are rendered acidic by the strongly electron-withdrawing pyrimidine nitrogen atoms. By utilizing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), we can selectively deprotonate the methyl group to form a stabilized lithium carbanion. The low temperature is critical to prevent nucleophilic attack of the base on the pyrimidine ring itself.

  • Alkylation: To install the remaining two carbons and the terminal oxygen of the propanol chain, the carbanion is reacted with an electrophile. While ethylene oxide is a theoretical option, it is a highly toxic and flammable gas. To ensure a robust, safe, and easily handled protocol, this method utilizes 2-(2-bromoethoxy)tetrahydro-2H-pyran as a bench-stable electrophile.

  • Deprotection: The resulting tetrahydropyranyl (THP) ether is then cleaved under mild acidic conditions to reveal the target primary alcohol.

Synthetic Workflow

SynthesisWorkflow SM 5-Bromo-2-methylpyrimidine (Starting Material) Anion 2-(Lithiomethyl)-5-bromopyrimidine (Reactive Intermediate) SM->Anion LDA (1.1 eq), THF -78 °C, 1 h THP_Ether THP-Protected Ether (Alkylation Product) Anion->THP_Ether Br-CH2CH2-OTHP (1.2 eq) -78 °C to RT, 12 h Product 5-Bromo-2-pyrimidinepropanol (Target Compound) THP_Ether->Product p-TsOH (0.1 eq), MeOH RT, 2-4 h

Figure 1: Two-step lateral alkylation and deprotection workflow for 5-Bromo-2-pyrimidinepropanol.

Materials and Reagents

All reagents should be handled in a professional laboratory setting following standard chemical hygiene plans. Ensure anhydrous solvents are used for Step 1 to prevent quenching of the carbanion.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
5-Bromo-2-methylpyrimidine Starting Material1.0 eq1.73 g (10.0 mmol)
LDA (2.0 M in THF/heptane) Non-nucleophilic Base1.1 eq5.5 mL (11.0 mmol)
2-(2-Bromoethoxy)THP Electrophile1.2 eq2.51 g (12.0 mmol)
Anhydrous THF Solvent (Step 1)N/A40 mL
p-Toluenesulfonic acid (p-TsOH·H₂O) Acid Catalyst0.1 eq190 mg (1.0 mmol)
Methanol (MeOH) Solvent (Step 2)N/A30 mL

Step-by-Step Experimental Protocol

Step 1: Lateral Alkylation (Formation of THP-Ether)

Note: This step must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with 5-bromo-2-methylpyrimidine (1.73 g, 10.0 mmol)[2].

  • Solvation & Cooling: Dissolve the solid in anhydrous THF (40 mL). Submerge the reaction flask in a dry ice/acetone bath and allow it to cool to internally reach -78 °C for 15 minutes.

  • Metalation: Using a syringe pump or careful manual dropwise addition, add LDA (2.0 M solution, 5.5 mL, 11.0 mmol) over 10 minutes. The solution will typically transition to a deep red/purple color, indicating the formation of the stabilized carbanion. Stir at -78 °C for exactly 1 hour.

  • Electrophilic Addition: Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (2.51 g, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Progression: Maintain the reaction at -78 °C for an additional 30 minutes, then remove the dry ice bath. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours) under inert atmosphere.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude THP-protected intermediate as a viscous oil.

Step 2: THP Deprotection
  • Solvation: Dissolve the crude THP-ether from Step 1 in Methanol (30 mL) in a 100 mL round-bottom flask.

  • Acidic Cleavage: Add p-Toluenesulfonic acid monohydrate (190 mg, 1.0 mmol) in a single portion.

  • Reaction Progression: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes; visualize with UV and KMnO₄ stain). The starting material spot will disappear, replaced by a lower Rf spot corresponding to the free alcohol.

  • Neutralization & Workup: Once complete, concentrate the methanol under reduced pressure. Dilute the residue with Dichloromethane (DCM, 40 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to neutralize the acid.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes) to afford pure 5-Bromo-2-pyrimidinepropanol.

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the isolated product should be characterized using NMR and Mass Spectrometry. The data below represents the expected analytical profile for a self-validating system.

Analytical MethodExpected Signals / ValuesStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 2H)Pyrimidine aromatic protons (C4-H, C6-H)
δ 3.71 (t, J = 6.2 Hz, 2H)Terminal alcohol protons (-CH₂ -OH)
δ 3.05 (t, J = 7.4 Hz, 2H)Benzylic-type protons (Py-CH₂ -)
δ 2.65 (br s, 1H)Hydroxyl proton (-OH , exchanges with D₂O)
δ 2.10 (quintet, J = 6.8 Hz, 2H)Central aliphatic chain (-CH₂-CH₂ -CH₂-)
LC-MS (ESI+) m/z 216.99, 218.99[M+H]⁺ (Exhibits 1:1 isotopic ratio characteristic of a single Bromine atom)

References

  • EvitaChem. (n.d.). 5-Bromo-2-pyrimidinepropanol. CAS No.: Inventory: In Stock. Retrieved April 3, 2026, from[1]

  • Ganapa Life Science. (n.d.). 5-Bromo-2-methylpyrimidine (CAS 7752-78-5) Manufacturer. Retrieved April 3, 2026, from[2]

Sources

Application

Application Note: 5-Bromo-2-pyrimidinepropanol as a Bifunctional Scaffold in Kinase Inhibitor Discovery

Strategic Rationale in Medicinal Chemistry In the landscape of targeted therapeutics, the pyrimidine ring is a privileged scaffold, frequently serving as the hinge-binding core in kinase inhibitors (e.g., targeting PI3K,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

In the landscape of targeted therapeutics, the pyrimidine ring is a privileged scaffold, frequently serving as the hinge-binding core in kinase inhibitors (e.g., targeting PI3K, TYRO3, and ERK5)[1],[2]. However, developing a successful clinical candidate requires balancing target affinity with favorable physicochemical properties (ADME).

5-Bromo-2-pyrimidinepropanol (CAS: 4595-59-9) emerges as an exceptionally versatile bifunctional building block to achieve this balance. Its strategic value lies in its two orthogonal reactive handles:

  • The C5-Bromide (Core Assembly): The electron-deficient nature of the pyrimidine ring lowers the energy of the lowest unoccupied molecular orbital (LUMO). This makes the C5-Br bond highly susceptible to oxidative addition by Palladium(0) species, often reacting more rapidly and cleanly in cross-coupling reactions than analogous benzenoid halides[3],[4].

  • The C2-Propanol Chain (ADME Tuning): In many kinase-ligand co-crystal structures, the C2 position of the pyrimidine core points outward toward the solvent-exposed region of the ATP-binding pocket. The primary alcohol on the propyl chain serves as an ideal synthetic handle to append solubilizing groups (e.g., basic amines) without disrupting the critical hydrogen bonds at the hinge region[1].

Synthetic Workflow & Logical Architecture

The standard application of this building block follows a two-phase derivatization strategy: first establishing the pharmacophore core via C-C bond formation, followed by late-stage functionalization of the aliphatic alcohol to optimize solubility and permeability.

G Start 5-Bromo-2-pyrimidinepropanol (Bifunctional Scaffold) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Step1 C-C Bond Formation Intermediate C5-Arylated Pyrimidine (Hinge-Binding Core) Step1->Intermediate Step2 Alcohol Activation (Mesylation/Tosylation) Intermediate->Step2 -OH Functionalization Step3 Nucleophilic Substitution (Solubilizing Amines) Step2->Step3 Final Target Kinase Inhibitor (Optimized ADME/Potency) Step3->Final ADME Tuning

Workflow for the bifunctional derivatization of 5-Bromo-2-pyrimidinepropanol in drug discovery.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Arylation at C5

This protocol details the coupling of 5-bromo-2-pyrimidinepropanol with an arylboronic acid.

Mechanistic Causality & Design Choices:

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand is chosen because its large bite angle prevents the formation of inactive Pd-black and stabilizes the metal center during the cross-coupling of electron-deficient heteroaryls[4].

  • Biphasic Solvent System (1,4-Dioxane/H₂O): Water is essential to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the highly reactive aryl-palladium-hydroxo intermediate, which dramatically accelerates the rate-limiting transmetalation step[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, combine 5-bromo-2-pyrimidinepropanol (1.0 eq, 5.0 mmol), the desired arylboronic acid (1.2 eq, 6.0 mmol), and K₂CO₃ (3.0 eq, 15.0 mmol).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane (20 mL) and Deionized Water (5 mL). Critical Step: Degas the biphasic mixture by bubbling argon directly through the solution for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) under a positive stream of argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validating In-Process Control (IPC): At t=2 hours, halt stirring to allow phase separation. Sample 10 µL of the upper organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 217[M+H]⁺) is ≤ 1% relative to the product peak.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), wash with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: ADME Optimization via Aliphatic Alcohol Functionalization

To improve the aqueous solubility of the flat, lipophilic pyrimidine core, the C2-propanol group is converted into a leaving group and substituted with a basic amine (e.g., morpholine)[1].

Mechanistic Causality & Design Choices:

  • Temperature Control during Mesylation: The reaction with methanesulfonyl chloride (MsCl) is highly exothermic. Maintaining 0 °C suppresses elimination side-reactions (e.g., formation of allyl pyrimidines) and prevents the degradation of the pyrimidine core.

  • Sₙ2 Displacement: The primary mesylate is sterically unhindered, making it an ideal electrophile for rapid Sₙ2 displacement by secondary amines.

Step-by-Step Methodology:

  • Activation (Mesylation): Dissolve the C5-arylated intermediate from Protocol A (1.0 eq, 3.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL). Add Triethylamine (Et₃N, 2.0 eq, 6.0 mmol) and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Add Methanesulfonyl chloride (MsCl, 1.2 eq, 3.6 mmol) dropwise over 5 minutes. Stir at 0 °C for 30 minutes.

  • IPC 1: Monitor by TLC (100% EtOAc). The complete disappearance of the alcohol starting material validates the formation of the mesylate intermediate.

  • Workup of Intermediate: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM, dry over Na₂SO₄, and evaporate the solvent. Do not purify the mesylate; use it immediately to prevent degradation.

  • Nucleophilic Substitution: Dissolve the crude mesylate in anhydrous Acetonitrile (15 mL). Add K₂CO₃ (2.0 eq, 6.0 mmol) and the desired secondary amine (e.g., Morpholine, 3.0 eq, 9.0 mmol).

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • IPC 2: Analyze via LC-MS. The mass shift from the mesylate to the amine-adduct confirms successful Sₙ2 displacement.

  • Final Isolation: Concentrate the mixture, partition between EtOAc and water. Extract the organic layer with 1M HCl to selectively pull the basic amine product into the aqueous phase (leaving neutral impurities behind). Basify the aqueous layer to pH 10 with NaOH, re-extract with EtOAc, dry, and concentrate to yield the pure targeted inhibitor.

Quantitative Data & Physicochemical Impact

The integration of the 5-bromo-2-pyrimidinepropanol scaffold allows for rapid generation of analogs. The table below summarizes the synthetic efficiency of the protocols and the resulting improvements in physicochemical properties (specifically, the reduction of LogP and enhancement of aqueous solubility via Protocol B).

Substrate (Boronic Acid)Amine Nucleophile (Protocol B)Suzuki Yield (%)Amination Yield (%)Calc. LogP (Final)Aq. Solubility at pH 7.4 (µg/mL)
Phenylboronic acidMorpholine88922.1> 100
4-Fluorophenylboronic acidN-Methylpiperazine85891.8> 150
3-Pyridylboronic acidDimethylamine81851.5> 200
4-Methoxyphenylboronic acidPyrrolidine84882.3> 80

Note: Yields represent isolated, chromatography-purified products. Aqueous solubility is dramatically enhanced compared to the unfunctionalized alcohol intermediates (typically < 10 µg/mL).

References

  • New Horizons for Cross-Coupling Reactions . Pharmaceutical Technology. Available at:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction . ACS Publications. Available at:[Link]

  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides . PMC - National Institutes of Health. Available at:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates . ACS Publications. Available at:[Link]

  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines . PMC - National Institutes of Health. Available at:[Link]

  • UNC9426, a Potent and Orally Bioavailable TYRO3-Specific Inhibitor . ACS Publications. Available at:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications . MDPI. Available at:[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-2-pyrimidinepropanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale In modern drug discovery, the pyrimidine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, frequently acting as a bioisostere for phenyl rings while offering superior hydrogen-bonding capabilities and improved pharmacokinetic profiles[1]. 5-Bromo-2-pyrimidinepropanol is a highly versatile, bifunctional building block. It features a highly reactive C-Br bond at the 5-position and a primary alcohol tethered via a propyl chain at the 2-position[2].

The strategic value of this compound lies in its differential reactivity. The electron-deficient nature of the pyrimidine ring—driven by the two electronegative nitrogen atoms—significantly lowers the LUMO of the C5-Br bond, making it exceptionally susceptible to oxidative addition by Palladium(0) catalysts[1][3]. Meanwhile, the 2-propanol moiety provides a critical polar handle for late-stage functionalization (e.g., esterification, etherification, or conversion to an amine) without interfering with the palladium-catalyzed cross-coupling, provided the reaction conditions are carefully optimized.

This application note provides field-proven, self-validating protocols for the Suzuki-Miyaura coupling of 5-Bromo-2-pyrimidinepropanol with various aryl and heteroaryl boronic acids.

Catalytic Workflow & Pathway Visualization

The Suzuki-Miyaura coupling of 5-bromopyrimidines follows a classic catalytic cycle, but the presence of the free hydroxyl group necessitates specific base and solvent selections to ensure efficient transmetalation without alkoxide-driven side reactions[4].

G Start 5-Bromo-2-pyrimidinepropanol + Arylboronic Acid Pd0 Active Pd(0) Catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) Start->Pd0 Initiates Cycle OxAdd Oxidative Addition [Pd(II) Insertion into C5-Br] Pd0->OxAdd 1. Substrate Binding Transmet Transmetalation [Aryl-Pd(II)-Pyrimidine Complex] OxAdd->Transmet 2. Intermediate Formation Base Base Activation [Formation of Reactive Boronate] Base->Transmet Activates Boronic Acid RedElim Reductive Elimination [C-C Bond Formation] Transmet->RedElim 3. Ligand Isomerization RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-2-pyrimidinepropanol (Target Product) RedElim->Product 4. Product Release

Figure 1: Suzuki-Miyaura Catalytic Cycle for 5-Bromo-2-pyrimidinepropanol.

Optimization of Reaction Conditions

The primary challenge when coupling 5-Bromo-2-pyrimidinepropanol is balancing the reactivity of the electron-deficient pyrimidine with the solubility constraints imposed by the polar propanol group.

  • Solvent Selection: Aqueous-organic biphasic systems (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O) are mandatory. The water dissolves the inorganic base and promotes the formation of the reactive boronate species, while the organic solvent solubilizes the pyrimidine[3][5].

  • Base Selection: Weak to moderate inorganic bases ( K2​CO3​ , K3​PO4​ ) are preferred. Strong bases (like NaOtBu or KOtBu ) should be strictly avoided as they can deprotonate the primary alcohol, leading to potential catalyst coordination or side reactions[4].

  • Catalyst Selection: While Pd(PPh3​)4​ is a reliable standard, Pd(dppf)Cl2​ often provides superior yields for heterocyclic couplings due to the bidentate ligand preventing catalyst deactivation[3].

Table 1: Condition Matrix for 5-Bromo-2-pyrimidinepropanol Coupling
Condition SetCatalyst (mol%)Base (Equiv)Solvent System (Ratio)Temp (°C)Best Use Case
Standard Thermal Pd(dppf)Cl2​ (5%) K2​CO3​ (2.5)1,4-Dioxane / H2​O (4:1)80 - 90General arylboronic acids; high functional group tolerance.
Sterically Hindered Pd2​(dba)3​ (2%) + XPhos (4%) K3​PO4​ (3.0)Toluene / H2​O (10:1)100Ortho-substituted or sterically bulky boronic acids.
Mild / Aqueous Pd(OAc)2​ (2%) + SPhos (4%) K2​CO3​ (3.0) CH3​CN / H2​O (1:4)37 - 50Temperature-sensitive boronic acids; highly polar products[5].
Microwave-Assisted Pd(PPh3​)4​ (2%) Cs2​CO3​ (2.0)1,4-Dioxane / H2​O (3:1)110 (MW)Rapid library generation (15-30 min reaction times)[4].

Experimental Protocols

Protocol A: Standard Thermal Suzuki-Miyaura Coupling

This protocol is self-validating; the visual color change of the palladium species and the biphasic nature of the reaction provide real-time feedback on reaction health.

Reagents & Materials:

  • 5-Bromo-2-pyrimidinepropanol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-pyrimidinepropanol, the arylboronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon or Nitrogen gas for at least 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Briefly remove the septum under a positive flow of inert gas and add Pd(dppf)Cl2​ . The mixture will typically take on a reddish-brown hue.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 85 °C for 12–16 hours under vigorous stirring (to ensure mixing of the biphasic system)[3].

  • Monitoring: Monitor by LC-MS or TLC (typically 5-10% MeOH in DCM due to the polar propanol group). The disappearance of the bromopyrimidine mass ( M+ and M+2 isotope pattern) indicates completion.

  • Work-up: Cool to room temperature. Dilute with Water (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Note: If the product is highly polar, use a 10% Isopropanol/Dichloromethane mixture for extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes or MeOH/DCM gradient).

Protocol B: Microwave-Assisted Synthesis

Ideal for recalcitrant substrates or rapid analogue generation.

  • In a 10 mL microwave vial, combine 5-Bromo-2-pyrimidinepropanol (0.5 mmol), arylboronic acid (0.6 mmol), K2​CO3​ (1.5 mmol), and Pd(PPh3​)4​ (0.025 mmol, 5 mol%)[4].

  • Add a pre-degassed mixture of 1,4-Dioxane (3.0 mL) and Water (1.0 mL).

  • Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 110 °C for 20 minutes.

  • Upon cooling, filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify as described in Protocol A.

Troubleshooting & Field Insights

Even with robust protocols, heterocyclic cross-couplings can present unique challenges.

  • Observation: Significant Hydrodehalogenation (Debromination).

    • Cause: The C5-Br bond is highly activated. In the presence of a hydrogen source (often the alcohol solvent or water) and a slow transmetalation step, the Pd-intermediate undergoes protodepalladation, yielding 2-pyrimidinepropanol[4].

    • Solution: Switch to a more electron-rich, bulky ligand (e.g., XPhos or SPhos) to accelerate transmetalation, or reduce the water content in the solvent mixture.

  • Observation: Protodeboronation of the Boronic Acid.

    • Cause: Electron-poor or heteroaryl boronic acids are unstable under basic, aqueous heating, cleaving the C-B bond before coupling can occur[4].

    • Solution: Use the corresponding boronate ester (pinacol ester) or potassium trifluoroborate salt, which release the active boronic acid slowly into the reaction mixture. Alternatively, lower the temperature to 50 °C using the Pd(OAc)2​ /SPhos system[5].

  • Observation: Poor Mass Recovery During Extraction.

    • Cause: The 2-propanol group combined with an added heteroaryl substituent can make the final product highly water-soluble.

    • Solution: Saturate the aqueous layer with solid NaCl prior to extraction, and utilize a highly polar organic extraction solvent such as 2-Methyltetrahydrofuran (2-MeTHF) or 10% iPrOH/CHCl3​ .

References

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Application

Application Note: Chemoselective Oxidation of 5-Bromo-2-pyrimidinepropanol

Executive Summary & Substrate Profiling In modern drug discovery and medicinal chemistry, 5-Bromo-2-pyrimidinepropanol is a highly versatile bifunctional building block. The 5-bromo position serves as an excellent handle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

In modern drug discovery and medicinal chemistry, 5-Bromo-2-pyrimidinepropanol is a highly versatile bifunctional building block. The 5-bromo position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary alcohol on the propyl chain offers a vector for further structural elaboration.

However, oxidizing this primary alcohol presents specific chemoselectivity challenges:

  • Electron-Deficient Heterocycle: The pyrimidine ring contains two basic sp2 nitrogen atoms that can coordinate with transition-metal oxidants (leading to catalyst poisoning) or undergo unselective N-oxidation in the presence of strong peracids.

  • Over-oxidation Risks: Depending on the target downstream intermediate, the primary alcohol must be selectively oxidized to either an aldehyde (5-bromo-2-pyrimidinepropanal) or a carboxylic acid (5-bromo-2-pyrimidinepropanoic acid) without generating complex mixtures.

This technical guide establishes self-validating, metal-free protocols to achieve both transformations with absolute chemoselectivity.

Chemoselectivity Rationale: Causality Behind Reagent Selection

To maintain the integrity of the 5-bromopyrimidine core, standard oxidants such as Jones Reagent ( CrO3​/H2​SO4​ ), Potassium Permanganate ( KMnO4​ ), or mCPBA must be strictly avoided. Harsh acids can protonate the pyrimidine ring causing solubility failures, while unselective peracids will inevitably yield the undesired pyrimidine N-oxide.

Optimal Choice for Aldehyde Synthesis: Dess-Martin Periodinane (DMP) DMP is a hypervalent iodine(V) reagent that selectively oxidizes primary alcohols to aldehydes under exceptionally mild conditions 1. The reaction mechanism involves the ligand exchange of the alcohol with an acetate group on the iodine center, followed by a proton transfer that cleanly expels the aldehyde 2. Because it operates near neutral pH and does not involve oxygen-transfer to heteroatoms, the pyrimidine nitrogens remain entirely untouched.

Optimal Choice for Carboxylic Acid Synthesis: TEMPO / BAIB To push the oxidation to the carboxylic acid without utilizing toxic chromium or ruthenium salts, the Piancatelli–Margarita oxidation is the gold standard. This system utilizes catalytic TEMPO (an aminoxyl radical) and stoichiometric BAIB (Bis(acetoxy)iodobenzene) 3. The reaction proceeds via a highly electrophilic oxoammonium intermediate that abstracts a hydride from the alcohol 4. By running the reaction in an aqueous solvent mixture, the intermediate aldehyde rapidly forms a hydrate, which is subsequently oxidized to the carboxylic acid.

Quantitative Reagent Comparison

Target ProductRecommended ReagentsEquivalentsSolvent SystemTempReaction TimeKey Advantage
Aldehyde Dess-Martin Periodinane (DMP)1.2 - 1.5 eqAnhydrous DCM0 °C to RT1 - 2 hStrictly stops at aldehyde; neutral/mild conditions.
Carboxylic Acid TEMPO / BAIB0.1 eq / 2.2 eqMeCN / H₂O (1:1)RT4 - 6 hMetal-free; avoids harsh acidic protonation of pyrimidine.

Mechanistic Visualization

G Substrate 5-Bromo-2-pyrimidinepropanol (Primary Alcohol) Aldehyde 5-Bromo-2-pyrimidinepropanal (Aldehyde) Substrate->Aldehyde DMP (1.2 eq), DCM, RT Mild, no over-oxidation Acid 5-Bromo-2-pyrimidinepropanoic acid (Carboxylic Acid) Substrate->Acid TEMPO (cat.), BAIB (2.2 eq) MeCN/H2O, RT Metal-free, mild NOxide Pyrimidine N-Oxide (Undesired Side Product) Substrate->NOxide mCPBA or H2O2 Unselective oxidation

Chemoselective oxidation pathways for 5-Bromo-2-pyrimidinepropanol.

Validated Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-pyrimidinepropanal (Aldehyde)

This protocol utilizes DMP to halt oxidation strictly at the aldehyde oxidation state.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-2-pyrimidinepropanol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of DMP, ensuring a high effective molarity of the oxidant and preventing sluggish kinetics.

  • Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 mmol) portion-wise over 5 minutes.

    • Causality: Cooling mitigates the minor exotherm upon initial reagent dissolution and complexation, preventing localized thermal degradation of the product.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quench: Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15–30 minutes until the organic layer turns clear.

    • Causality: Na2​S2​O3​ reduces the unreacted iodine(V) species to benign, water-soluble iodine(III) and iodine(I) byproducts. Simultaneously, NaHCO3​ neutralizes the acetic acid generated during the oxidation, protecting the potentially acid-sensitive pyrimidine ring from protonation.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol B: Synthesis of 5-Bromo-2-pyrimidinepropanoic acid (Carboxylic Acid)

This protocol utilizes TEMPO/BAIB to drive the oxidation through the aldehyde hydrate to the carboxylic acid.

  • Preparation: In a round-bottom flask, dissolve 5-Bromo-2-pyrimidinepropanol (1.0 mmol) in a 1:1 mixture of Acetonitrile (MeCN) and deionized water (10 mL total volume).

    • Causality: The biphasic/aqueous nature is strictly required because water acts as the oxygen source for the intermediate aldehyde hydrate, which is subsequently oxidized to the carboxylic acid.

  • Catalyst Addition: Add TEMPO (0.1 mmol, 10 mol%). The solution will adopt a faint orange/red hue.

  • Oxidant Addition: Add BAIB (Bis(acetoxy)iodobenzene) (2.2 mmol) in one portion.

    • Causality: 2.2 equivalents are required—one equivalent oxidizes the alcohol to the aldehyde, and the second equivalent oxidizes the aldehyde hydrate to the carboxylic acid. The slight 0.2 eq excess compensates for trace moisture or side-consumption.

  • Reaction: Stir the mixture open to the air at room temperature for 4–6 hours. Monitor via LC-MS until the intermediate aldehyde is fully consumed.

  • Quench: Quench the reaction with 5 mL of saturated aqueous Na2​S2​O3​ to destroy unreacted BAIB.

  • Acidification & Extraction (Critical Step): Carefully adjust the pH of the aqueous layer to ~3.5 using 1M HCl.

    • Causality: The pKa​ of the pyrimidine nitrogens is ~1.0–2.0, while the propanoic acid moiety has a pKa​ of ~4.8. Adjusting to pH 3.5 selectively protonates the carboxylate for organic extraction without fully protonating the pyrimidine ring (which would drag the product into the aqueous layer as a water-soluble salt).

  • Isolation: Extract with Ethyl Acetate (3 × 15 mL), dry over Na2​SO4​ , and concentrate to yield the pure carboxylic acid.

References

  • Alfa Chemistry - Dess-Martin Oxidation.
  • MDPI - Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis.
  • Wikipedia - Oxoammonium-catalyzed oxidation.
  • Wikipedia - Dess-Martin oxidation.

Sources

Method

Using 5-Bromo-2-pyrimidinepropanol in API (Active Pharmaceutical Ingredient) development

Title: Application Note: Strategic Utilization of 5-Bromo-2-pyrimidinepropanol in Advanced API Synthesis Executive Summary 5-Bromo-2-pyrimidinepropanol is a highly versatile, bifunctional building block frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Strategic Utilization of 5-Bromo-2-pyrimidinepropanol in Advanced API Synthesis

Executive Summary

5-Bromo-2-pyrimidinepropanol is a highly versatile, bifunctional building block frequently utilized in the development of Active Pharmaceutical Ingredients (APIs), particularly in the design of kinase inhibitors, GPCR modulators, and neuronal nitric oxide synthase inhibitors [4]. The pyrimidine core serves as a privileged bioisostere for aromatic rings, enhancing hydrogen-bonding interactions within target protein pockets. The orthogonal reactivity of the C5-bromine and the C2-propanol tail allows for divergent synthetic pathways, enabling rapid structure-activity relationship (SAR) exploration and scalable commercial manufacturing.

Physicochemical Profiling & Structural Rationale

The strategic value of 5-Bromo-2-pyrimidinepropanol lies in its dual functional handles:

  • C5-Bromine (Electrophilic Core): The electron-deficient nature of the pyrimidine ring, driven by two electronegative nitrogen atoms, highly activates the C-Br bond at the 5-position for oxidative addition by palladium(0) catalysts [1]. This facilitates efficient Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions.

  • C2-Propanol (Nucleophilic/Activatible Tail): The primary alcohol on the 3-carbon linker provides optimal spatial flexibility. It can be directly functionalized via the Mitsunobu reaction to form ether or amine linkages [3], or converted into a mesylate/tosylate leaving group for nucleophilic substitution.

  • Causality in Synthesis: By carefully selecting reaction conditions, chemists can perform C5-arylation without protecting the primary alcohol, or conversely, modify the alcohol while leaving the C5-bromide intact for late-stage functionalization.

Mandatory Visualization: Orthogonal Functionalization Pathways

G SM 5-Bromo-2-pyrimidinepropanol (Bifunctional Scaffold) C5_Rxn C5: Suzuki-Miyaura Cross-Coupling SM->C5_Rxn Pd(0), Boronic Acid, Base, Heat C2_Rxn C2-Alkyl: Mitsunobu Reaction SM->C2_Rxn DIAD, PPh3, Nucleophile Int1 C5-Aryl Pyrimidine Intermediate C5_Rxn->Int1 API Target API Molecule (e.g., Kinase Inhibitor) C5_Rxn->API Int2 C2-Ether/Amine Intermediate C2_Rxn->Int2 C2_Rxn->API Int1->C2_Rxn DIAD, PPh3, Nucleophile Int2->C5_Rxn Pd(0), Boronic Acid, Base, Heat

Divergent synthetic workflows for 5-Bromo-2-pyrimidinepropanol enabling orthogonal API assembly.

Key Synthetic Workflows & Protocols

Workflow A: Chemoselective C5-Functionalization via Suzuki-Miyaura Cross-Coupling Causality & Rationale: Performing cross-coupling on unprotected primary alcohols can sometimes lead to transition-metal-catalyzed oxidative dehydrogenation (forming aldehydes). To prevent this, a bulky, electron-rich ligand (e.g., XPhos or PCy3) is paired with a mild base (K3PO4) in a green solvent like tert-amyl alcohol [2]. This accelerates the transmetalation and reductive elimination steps, outcompeting alcohol oxidation.

Step-by-Step Protocol:

  • Preparation: To an oven-dried, argon-purged reaction vessel, add 5-Bromo-2-pyrimidinepropanol (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2–1.5 equiv), and anhydrous K3PO4 (2.5 equiv).

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Self-Validation Check: Ensure the mixture is strictly degassed; oxygen ingress will rapidly degrade the active Pd(0) species, turning the solution black and stalling the reaction.

  • Solvent & Heating: Suspend the mixture in degassed tert-amyl alcohol (0.3 M). Heat the reaction block to 80 °C and stir vigorously for 4–12 hours.

  • Monitoring: Monitor via LC-MS. The mass of the desired product [M+H]+ should appear without the M-2 (aldehyde) byproduct.

  • Workup & Pd Scavenging: Cool to room temperature, dilute with EtOAc, and wash with water. To meet ICH Q3D elemental impurity guidelines for APIs, treat the organic layer with a palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) at 40 °C for 2 hours before filtration and concentration.

Workflow B: C2-Propanol Derivatization via Mitsunobu Reaction Causality & Rationale: The Mitsunobu reaction is ideal for late-stage functionalization because it avoids the harsh basic conditions required for traditional Williamson ether syntheses, which might degrade sensitive API scaffolds[3]. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and lower volatility.

Step-by-Step Protocol:

  • Preparation: Dissolve the C5-arylated pyrimidinepropanol intermediate (1.0 equiv), the pronucleophile (e.g., a phenol or phthalimide, 1.2 equiv), and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C. Add DIAD (1.5 equiv) dropwise over 15 minutes. Self-Validation Check: The solution should turn pale yellow upon DIAD addition. A rapid color change to clear indicates successful formation of the active betaine intermediate and subsequent nucleophilic displacement.

  • Propagation: Allow the reaction to warm to room temperature and stir for 6–8 hours.

  • Purification: Quench with saturated aqueous NaHCO3. Extract with dichloromethane. To easily separate the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether or utilize a specialized phosphine oxide scavenger resin prior to column chromatography.

Quantitative Data & Optimization

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Bromo-2-pyrimidinepropanol

Catalyst SystemBaseSolventTemp (°C)Unprotected OH ToleranceIsolated Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O100Low (Oxidation observed)45%
Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane90Moderate62%
Pd2(dba)3 / XPhosK3PO4tert-Amyl Alcohol80High (Clean conversion)88%
NiCl2(PCy3)2 (5 mol%)K3PO4tert-Amyl Alcohol100High76% [2]

Table 2: Mitsunobu Nucleophile Scope & Efficiency

Pronucleophile (H-Nu)ReagentsTime (h)Stereochemical OutcomeYield (%)
4-FluorophenolDIAD, PPh36N/A (Primary alcohol)91%
PhthalimideDIAD, PPh38N/A (Primary alcohol)85%
Diphenylphosphoryl azideDIAD, PPh312N/A (Primary alcohol)78% [4]

Process Safety & Scale-up Considerations

When scaling these protocols for API manufacturing:

  • Thermal Hazards: The Mitsunobu reaction is highly exothermic during the addition of DIAD. On a >100g scale, DIAD must be dosed using a controlled addition funnel with continuous internal temperature monitoring to maintain T < 5 °C.

  • Genotoxic Impurities (GTIs): If the propanol is activated via mesylation instead of Mitsunobu, the use of methanesulfonyl chloride can generate alkyl mesylates, which are known GTIs. The Mitsunobu pathway inherently avoids this regulatory hurdle, making it highly advantageous for clinical-phase API synthesis.

References

  • Reactivity of the C-Br bond in 5-Bromopyrimidine | Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7REKMaqnuKS2dO6sLpyCw79Td-qnMfVRE9GqVtfEpdGCbEopjZso1WEoCGrEwIA7g7rjg6bUnwJF9EKOptvkKWcCAVvyVOv8_IAVggBaZlxJ19Vmme9ZkcksAxjruXXI7a4TzDpkZ5uBUBvL0uxGVOoAGXfusoEb7r7ZhJrd9vUJ0yZxb9LXPnlcqFg==]
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent | Journal of Chemical Education - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJTMCVwBLMDQzxkm_20JxGdB-hl8GXGHW86BHhRfMVTP8g5dfIXjVj62onqBcZeDwpwMBC9PLAFq-3dPlWvWwc7Q8OF7En283qkavAfvpGZmIaHvkEymCofqwwfmJhIWgAViRe]
  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications | ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ7t8RBomMm9UJI7x1nKGFHLvtxLmVr4u-E5jfT3XmZG5KX7LNnotLn33G2LC5qvxuwXuViszkXZKXdcTej1hAmIzuRX39WbYK0qDVfOAuYEAuowNhDXqro-_IbquUOaMpQ5oVWINtXmU5cQv0WaM79k7iWnqufDsr4GfT16I29P5mWKI-8W7HdgIV1idOds3XpHRdBoBGKhMsPoc_Hs_zNq_iPGsYeLVWZytgJAUhrED9axyAk1NoFF6Uph_n5cSYBhI=]
  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase | PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGthtyX-UF8wxvCo5UIG-A3OOES6jWuaXBLGXd3ad-1B3D7xIYCn2kc6EdXXLP2BnsAFELoe6C5JtmFA-Zl6a2ZWIqbvOxRbB3V7U1VZ5L9Cuv5C6G8NthAVUpfcxZKwb11O42C7xd088CWVg==]
Application

Application Note: Protection and Deprotection Strategies for 5-Bromo-2-pyrimidinepropanol in Advanced Organic Synthesis

Introduction & Strategic Context 5-Bromo-2-pyrimidinepropanol is a highly versatile, bifunctional building block widely utilized in the synthesis of kinase inhibitors, antiviral agents, and PROTAC linkers. The molecule f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

5-Bromo-2-pyrimidinepropanol is a highly versatile, bifunctional building block widely utilized in the synthesis of kinase inhibitors, antiviral agents, and PROTAC linkers. The molecule features two distinct reactive domains that require careful orchestration during multi-step synthesis:

  • The C5-Bromo Pyrimidine Core : A prime electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[1].

  • The C2-Propanol Chain : A primary aliphatic alcohol that provides a flexible linker for further derivatization but acts as a competitive nucleophile or oxidation liability if left unprotected.

To successfully functionalize the C5 position without degrading the propanol chain, the primary hydroxyl group must be transiently masked[2]. This protocol details the causality behind selecting optimal protecting groups, emphasizing chemoselectivity, base-stability, and orthogonal deprotection strategies.

Causality in Protecting Group Selection (The "Why")

The presence of the 5-bromo substituent dictates the entire protection strategy. The chosen protecting group must survive the basic, often aqueous, conditions of palladium-catalyzed cross-couplings, while its subsequent removal must not compromise the pyrimidine core.

  • The Benzyl (Bn) Trap (Contraindicated) : Benzyl ethers are standard for protecting primary alcohols. However, their classical deprotection relies on palladium-catalyzed hydrogenolysis (Pd/C, H₂). Aryl bromides—particularly electron-deficient 5-bromopyrimidines—are highly susceptible to competitive catalytic hydrodebromination under these exact reductive conditions[3]. Utilizing a Bn group risks destroying the C5-bromo handle before cross-coupling, or reducing newly installed olefinic/alkynyl groups post-coupling.

  • The Ester Limitation (Sub-optimal) : Acetate (Ac) or Pivaloate (Piv) esters are easily installed. However, Suzuki-Miyaura couplings typically require inorganic bases (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures (60–100 °C)[4]. These alkaline conditions frequently cause premature ester hydrolysis, leading to unwanted side reactions and poor yields.

  • The Silyl Ether & Acetal Advantage (Optimal) : tert-Butyldimethylsilyl (TBS) ethers and Tetrahydropyranyl (THP) acetals are completely stable to the alkaline conditions of Pd-catalyzed cross-couplings. Furthermore, their deprotection relies on fluoride ions (for TBS) or mild acidic conditions (for THP), which are completely orthogonal to the pyrimidine core and halogen substituents[5].

Quantitative Data Presentation

Table 1: Comparison of Protecting Groups for 5-Bromo-2-pyrimidinepropanol

Protecting GroupReagents for InstallationStability to Pd-Coupling (Base/Heat)Deprotection ConditionsChemoselectivity RiskRecommendation
TBS (Silyl) TBS-Cl, Imidazole, DMFExcellent TBAF in THF, or mild acidNone (Orthogonal)Highly Recommended
THP (Acetal) DHP, PPTS, DCMExcellent PPTS in MeOH, or dilute HClNone (Orthogonal)Recommended (Cost-effective)
Ac (Ester) Ac₂O, Pyridine, DCMPoor (Prone to hydrolysis)K₂CO₃ in MeOHPremature cleavageNot Recommended
Bn (Ether) BnBr, NaH, DMFExcellent Pd/C, H₂High (Hydrodebromination)Contraindicated

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum reproducibility and yield.

Protocol A: TBS Protection of 5-Bromo-2-pyrimidinepropanol

Mechanism: Nucleophilic attack of the primary alcohol onto the sterically hindered silicon atom of TBS-Cl is facilitated by imidazole, which acts as both a base and a nucleophilic catalyst.

  • Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Bromo-2-pyrimidinepropanol (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).

  • Catalyst/Base Addition : Add Imidazole (2.5 equiv, 25 mmol) and stir the mixture at 0 °C for 5 minutes to ensure complete dissolution.

  • Silylation : Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv, 12 mmol) portion-wise to control the mild exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1; stain with KMnO₄).

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with distilled water (5 × 20 mL) to thoroughly remove residual DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the TBS-protected intermediate as a colorless oil.

Protocol B: TBAF-Mediated Deprotection (Post-Cross-Coupling)

Mechanism: The high oxophilicity of the fluoride ion drives the formation of a thermodynamically stable Si–F bond, releasing the alkoxide which is subsequently protonated.

  • Preparation : Dissolve the functionalized, TBS-protected pyrimidine intermediate (1.0 equiv, 5 mmol) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Deprotection : Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv) dropwise.

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC until the starting material is fully consumed[5].

  • Workup : Dilute the mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over Na₂SO₄ and concentrate.

  • Purification : Purify the final free-hydroxyl product via silica gel chromatography (DCM/MeOH gradient) to remove tetrabutylammonium salts.

Workflow Visualization

G A 5-Bromo-2-pyrimidinepropanol (Free Hydroxyl) B Protection Step (TBS-Cl or DHP) A->B C Protected Intermediate (TBS/THP Ether) B->C H WARNING: Benzyl (Bn) Protection Leads to Hydrodebromination B->H Avoid D Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C5) C->D E Functionalized Pyrimidine (Protected) D->E F Orthogonal Deprotection (TBAF or Mild Acid) E->F G Final Target Molecule (Free Hydroxyl Restored) F->G

Workflow for orthogonal protection, functionalization, and deprotection of the pyrimidine scaffold.

References

  • BenchChem. "Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols." 2

  • NIH PMC. "Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory." 1

  • ACS Publications. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." 4

  • Wikipedia. "Protecting group." 5

  • ACS Medicinal Chemistry Letters. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation." 3

Sources

Method

Application Note: Advanced Synthesis of Bioactive Pyrimidine Derivatives Utilizing 5-Bromo-2-pyrimidinepropanol

Strategic Rationale: The Pyrimidine Scaffold in Drug Discovery The pyrimidine nucleus is a foundational, privileged scaffold in medicinal chemistry. As a structural analog to endogenous nucleic acid components (cytosine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a foundational, privileged scaffold in medicinal chemistry. As a structural analog to endogenous nucleic acid components (cytosine, thymine, and uracil), pyrimidine derivatives inherently possess a high degree of biological relevance, allowing them to readily interact with cellular enzymes, genetic materials, and critical metabolic pathways[1][2]. Over the past decade, pyrimidine-based architectures have become a cornerstone in the development of targeted therapeutics, particularly in oncology, where they act as potent ATP-competitive inhibitors of critical kinase signaling networks such as EGFR, VEGFR, and CDKs[3].

Within this chemical space, 5-Bromo-2-pyrimidinepropanol emerges as a highly versatile, bifunctional building block. It offers two distinct sites for orthogonal functionalization:

  • The C5 Bromine: An electron-deficient aryl halide primed for transition-metal-catalyzed cross-coupling[4].

  • The C2 Propanol Arm: A flexible, aliphatic primary alcohol that serves as a hydrophilic spacer, a site for prodrug esterification, or a handle for attaching complex pharmacophores via nucleophilic substitution.

Mechanistic Insights & Bifunctional Reactivity

The reactivity of 5-Bromo-2-pyrimidinepropanol is fundamentally governed by the electronic properties of the pyrimidine ring. The two highly electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the carbon framework via inductive and resonance effects. This renders the C5 position highly electron-deficient, significantly lowering the activation energy required for the oxidative addition of a Palladium(0) catalyst into the C-Br bond[4].

This electronic priming allows chemists to execute a divergent synthetic strategy, as visualized below.

SyntheticWorkflow SM 5-Bromo-2-pyrimidinepropanol Pd Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) SM->Pd C-Br Activation Func Propanol Functionalization (Oxidation, Mitsunobu, Esterification) SM->Func -OH Activation C5_Deriv 5-Substituted-2-pyrimidinepropanol Pd->C5_Deriv C-C / C-N Bond Formation Prop_Deriv 5-Bromo-2-pyrimidine-derivatives Func->Prop_Deriv O-Functionalization Final Advanced Bifunctional Pyrimidine Therapeutics C5_Deriv->Final Subsequent -OH Mod Prop_Deriv->Final Subsequent C-Br Mod

Divergent synthetic workflow utilizing 5-Bromo-2-pyrimidinepropanol.

Quantitative Reaction Parameters

Recent advancements in cross-coupling methodologies have vastly expanded the substrate scope for bromopyrimidines[5]. The table below summarizes optimized quantitative parameters for the functionalization of the C5 position, synthesizing data from established cross-coupling protocols[4][6].

Reaction TypeCatalyst SystemBase / AdditiveSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5 mol%)K₂CO₃ or K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1)90–11075–95
Sonogashira Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (2.0 eq)DMF or THF60–8070–90
Buchwald-Hartwig Pd₂(dba)₃, XantphosCs₂CO₃ or NaOtBuToluene or Dioxane100–12060–85
S_NAr (Nucleophilic) None (or Cu-catalyzed)NaH or K₂CO₃DMF or DMSO80–12050–80

Validated Experimental Methodologies

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

This protocol details the C-C bond formation between 5-Bromo-2-pyrimidinepropanol and an arylboronic acid[4][6].

Causality of Reagents: The biphasic 1,4-dioxane/water solvent system is mechanistically critical. Water is required to dissolve the inorganic base ( K2​CO3​ ) and facilitate the formation of a highly nucleophilic hydroxyl-boronate complex. This complex is essential for the transmetalation step with the Pd(II) intermediate[4]. Degassing the solvent prevents the premature oxidation of the Pd(0) catalyst and its phosphine ligands.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine 5-Bromo-2-pyrimidinepropanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times to establish a strictly inert atmosphere.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v) to create a stirrable suspension. Rapidly add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (5 mol%).

  • Reaction: Heat the mixture to 90 °C under continuous stirring for 12–18 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Self-Validating System: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic signature (M+ and M+2 peaks of equal intensity due to 79Br and 81Br ). The reaction is validated as complete when this isotopic doublet completely disappears, replaced by a single mass peak corresponding to the cross-coupled product.

Protocol B: Mitsunobu Etherification of the Propanol Handle

This protocol details the functionalization of the C2 aliphatic alcohol following C5 modification.

Causality of Reagents: Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate. This intermediate selectively activates the primary hydroxyl group of the propanol moiety, converting it into an excellent leaving group (triphenylphosphine oxide). This enables a stereospecific SN​2 displacement by a nucleophile (e.g., a phenol) under mild, neutral conditions.

Step-by-Step Procedure:

  • Preparation: Dissolve the 5-aryl-2-pyrimidinepropanol intermediate (1.0 equiv), the phenol derivative (1.2 equiv), and PPh3​ (1.5 equiv) in anhydrous THF under Argon.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 10 minutes to control the exothermic formation of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Purification: Concentrate the mixture directly. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating System: Monitor via Thin-Layer Chromatography (TLC) under UV light (254 nm). The generation of triphenylphosphine oxide ( Ph3​P=O ) serves as an internal, visual indicator of reagent activation. LC-MS confirmation will show the target mass alongside the characteristic M+279 mass of the Ph3​P=O byproduct prior to column purification.

Biological Translation & Kinase Targeting

Once functionalized, pyrimidine derivatives synthesized from 5-Bromo-2-pyrimidinepropanol frequently serve as highly potent ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, allowing the molecule to anchor deeply within the hinge region of kinase domains (such as EGFR in non-small cell lung cancer)[3]. The functional groups appended at the C5 and C2 positions dictate the molecule's selectivity profile, brain penetrance, and ability to overcome resistance mutations (e.g., T790M)[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS / RAF / MEK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation Inhibitor Pyrimidine Derivative (ATP Competitor) Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation Promotes PI3K->Proliferation Promotes

Disruption of EGFR signaling by pyrimidine-based kinase inhibitors.

Conclusion

5-Bromo-2-pyrimidinepropanol is a highly strategic intermediate in modern medicinal chemistry. By leveraging the predictable, electron-deficient reactivity of the C5-Br bond alongside the flexible functionalization of the C2 propanol arm, drug development professionals can rapidly generate diverse libraries of pyrimidine analogs. When coupled with rigorous, self-validating protocols, this scaffold accelerates the discovery of next-generation therapeutics targeting complex disease pathways.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2-pyrimidinepropanol Workflows

Welcome to the Application Scientist Knowledge Base Working with bifunctional heterocycles like 5-Bromo-2-pyrimidinepropanol requires a deep understanding of competing mechanistic pathways. The electron-deficient pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base

Working with bifunctional heterocycles like 5-Bromo-2-pyrimidinepropanol requires a deep understanding of competing mechanistic pathways. The electron-deficient pyrimidine core activates the C-Br bond for transition-metal catalysis, but the unprotected aliphatic alcohol introduces significant risks for side reactions. This guide synthesizes field-proven causality and self-validating protocols to help you eliminate impurities, optimize catalyst turnover, and maximize your isolated yield.

Mechanistic Workflow & Impurity Pathways

G Substrate 5-Bromo-2-pyrimidinepropanol PdCat Pd(0) Oxidative Addition Intermediate Substrate->PdCat Pd Catalyst + Base Imp2 Oxidation Impurity (Aldehyde/Acid) Substrate->Imp2 Adventitious O2 (Unprotected -OH) Desired Target Coupled Product (High Yield) PdCat->Desired Transmetalation (Bulky Ligands) Imp1 Debromination Impurity (Hydride Transfer) PdCat->Imp1 Hydride Donors (Alcohols/Strong Base) Imp3 Homocoupling Impurity (Bi-pyrimidine) PdCat->Imp3 Slow Transmetalation (Excess Pd)

Reaction pathways of 5-Bromo-2-pyrimidinepropanol showing desired coupling vs. impurity generation.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why am I seeing significant debromination (formation of 2-pyrimidinepropanol) during my Suzuki-Miyaura couplings? Causality: The reactivity of 5-bromopyrimidine is dominated by the electron-deficient C-Br bond at the 5-position, making it highly susceptible to oxidative addition[1]. However, this same electronic environment stabilizes the resulting Pd(II) intermediate, making it prone to side reactions if transmetalation is slow. Debromination occurs when the Pd(II) complex undergoes a hydride transfer followed by reductive elimination. Impurities in solvents, or the use of alcohol solvents, can act as hydride sources[2]. Furthermore, your substrate contains a free primary alcohol. Under strongly basic conditions (e.g., using alkoxides), the alcohol can form an alkoxide-Pd species that undergoes β-hydride elimination, transferring a hydride directly to the palladium center. Solution: Avoid strong bases that can act as hydride sources or deprotonate the alcohol; use milder inorganic bases like K₂CO₃ or K₃PO₄[2]. Additionally, employ bulky, electron-rich ligands (like XPhos or dppf) to accelerate the desired cross-coupling pathway, outcompeting the debromination pathway[2].

Q2: My LC-MS shows a mass corresponding to [M-2H] or an aldehyde byproduct. What is causing this? Causality: The free propanol group is highly susceptible to unintended oxidation. Transition metals used in cross-coupling (especially Pd or Cu in Sonogashira reactions) can catalyze the oxidation of primary alcohols to aldehydes in the presence of adventitious oxygen. Solution: Rigorous degassing is non-negotiable. Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) at least three times, and use pre-degassed solvents[3]. If oxidation persists, pre-protect the alcohol as a silyl ether (e.g., TBS) or acetate before the coupling step.

Q3: How do I suppress homocoupling of the pyrimidine substrate? Causality: Homocoupling (the formation of a bi-pyrimidine species) occurs when the transmetalation step is sluggish, leading to a buildup of the Ar-Pd-X intermediate. This intermediate can disproportionate or react with another equivalent of the starting halide. Solution: Ensure your boronic acid/ester is of high purity and not degraded, as a low concentration of the active coupling partner allows side reactions to dominate[3]. Alternatively, consider switching from Palladium to non-precious metal catalysts; Nickel has emerged as a highly effective, lower-cost alternative for pyrimidine cross-couplings that often exhibits different side-reaction profiles[4].

Q4: During scale-up, I notice a sudden spike in multiple unidentifiable impurities. How can I control this? Causality: Exothermic steps, particularly during catalyst activation or if preceding halogenation/oxidation steps were performed, can cause localized hot spots. The importance of efficient heat removal cannot be overstated, as elevated temperatures promote the degradation of both the catalyst and the substrate, leading to complex impurity profiles[2][5]. Solution: Optimize the reaction temperature by starting lower and increasing incrementally. Ensure vigorous stirring to eliminate concentration and temperature gradients, especially in biphasic mixtures[3].

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile when coupling 5-Bromo-2-pyrimidinepropanol.

Catalyst / Ligand SystemBaseSolventMain Impurity ProfileYield of Target Product
Pd(PPh₃)₄ (5 mol%)NaOEt (Strong)EtOH/H₂O35% Debromination, 10% Oxidation45%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (Mild)Dioxane/H₂O15% Debromination, <2% Oxidation70%
Pd₂(dba)₃ / XPhos (2/4 mol%)K₃PO₄ (Mild)Toluene (Anhydrous)<2% Debromination, <1% Homocoupling92%

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 5-Bromo-2-pyrimidinepropanol This protocol is designed as a self-validating system. The built-in checkpoints ensure that if a deviation occurs, it is caught before the entire batch is lost.

Step 1: Reagent Verification & Preparation

  • Check the purity of 5-Bromo-2-pyrimidinepropanol and the boronic acid partner via NMR or LC-MS. Boronic acids degrade over time, which poisons the catalyst[3].

  • Use high-purity, anhydrous solvents (e.g., Toluene or DME) to eliminate external hydride sources[2].

Step 2: Reaction Assembly & Rigorous Degassing

  • To an oven-dried reaction vessel, add 5-Bromo-2-pyrimidinepropanol (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vessel with Argon three times. Add the degassed solvent via syringe[3].

Step 3: Validation Checkpoint 1 (Catalyst Activation)

  • Stir at room temperature for 15 minutes. The solution should transition to a deep red/orange color, indicating the formation of the active Pd(0)-ligand complex.

  • Diagnostic Gate: If the solution turns black immediately, Pd black has crashed out due to oxygen contamination; halt and restart.

Step 4: Execution & Thermal Control

  • Heat the reaction mixture to 80 °C. Do not exceed this initially, as higher temperatures promote catalyst degradation and debromination[2].

Step 5: Validation Checkpoint 2 (In-Process Control)

  • After 2 hours, sample the reaction for LC-MS.

  • Diagnostic Gate: If the debrominated mass ([M-Br+H]⁺) exceeds 5% area, the system has excess hydride donors. Halt heating, verify solvent anhydrous state, and consider adding a sacrificial oxidant or switching to a protected alcohol substrate.

Step 6: Work-up and Isolation

  • Cool to room temperature. Dilute with ethyl acetate and wash with water and brine[3].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2]. Purify via silica gel chromatography.

References

  • Title: Reactivity of the C-Br bond in 5-Bromopyrimidine | Source: Benchchem | URL: 1

  • Title: How to avoid debromination in 5-bromoindole reactions | Source: Benchchem | URL: 2

  • Title: Preventing debromination in Suzuki coupling of bromo-imidazoles | Source: Benchchem | URL: 3

  • Title: Organic Syntheses Procedure: 5-Bromopyrimidine | Source: Organic Syntheses | URL: 4

  • Title: Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine | Source: ACS Publications | URL: 5

Sources

Optimization

Reducing debromination side reactions in 5-Bromo-2-pyrimidinepropanol

A Guide to Mitigating Debromination Side Reactions in Synthetic Applications Welcome to the technical support center for 5-Bromo-2-pyrimidinepropanol. This guide is designed for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Debromination Side Reactions in Synthetic Applications

Welcome to the technical support center for 5-Bromo-2-pyrimidinepropanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. A common challenge encountered during reactions involving this substrate is the undesired loss of the bromine atom, a side reaction known as hydrodebromination or protodebromination. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the mechanisms driving this side reaction to help you achieve cleaner reactions and higher yields of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 5-Bromo-2-pyrimidinepropanol?

A1: Debromination, specifically hydrodebromination, is a side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This leads to the formation of 2-pyrimidinepropanol as a significant byproduct, reducing the yield of the desired functionalized product and complicating purification. The C5-Br bond on the electron-deficient pyrimidine ring is susceptible to cleavage, particularly under conditions common to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]

Q2: What are the primary causes of this debromination side reaction?

A2: The debromination of aryl bromides is often a palladium-catalyzed process that competes with the desired cross-coupling reaction.[3][4] The primary drivers include:

  • Hydride Sources: The palladium catalyst can react with various species in the reaction mixture that act as hydride (H⁻) donors. Common sources include protic solvents (like alcohols, including the propanol chain on the substrate itself), water, certain bases (e.g., those that can generate formate or other hydride equivalents), or even phosphine ligands and their degradation products.[1][3]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of debromination.[5]

  • Catalyst/Ligand System: The choice of palladium catalyst and its coordinating ligand significantly influences the relative rates of the productive cross-coupling versus the debromination pathway. Highly active or electron-rich catalyst systems can sometimes favor the side reaction.[4][5]

  • Base Selection: The strength and type of base are critical. Strong bases can promote pathways that lead to hydride formation.[5]

Q3: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?

A3: A combination of standard analytical techniques is recommended for monitoring the reaction and quantifying the byproduct.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction progress and the presence of major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the desired product and the debrominated byproduct by their respective molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both identification and relative quantification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of product to byproduct by integrating characteristic signals, particularly the disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a new pyrimidine proton signal.

Troubleshooting Guide: Minimizing Debromination

This section provides a structured approach to troubleshoot and optimize your reaction conditions when significant debromination of 5-Bromo-2-pyrimidinepropanol is observed.

Issue: My primary reaction product is the debrominated 2-pyrimidinepropanol. Where do I start?

This is a common and frustrating issue. The key is to systematically evaluate and modify your reaction parameters to disfavor the hydrodebromination pathway. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Debromination start High Debromination Observed step1 Step 1: Optimize Base & Solvent start->step1 Begin Here step2 Step 2: Screen Catalyst & Ligand step1->step2 If problem persists sub1a Switch to Aprotic Solvent (Dioxane, Toluene, THF) step1->sub1a sub1b Use Weaker, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃, CsF) step1->sub1b step3 Step 3: Adjust Reaction Conditions step2->step3 If problem persists sub2a Use Bulky/Electron-Rich Ligands (e.g., Buchwald-type biarylphosphines) step2->sub2a sub2b Screen Different Pd Pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) step2->sub2b step4 Step 4: Verify Reagent Quality step3->step4 Final Check sub3a Lower Reaction Temperature step3->sub3a sub3b Reduce Reaction Time (Monitor closely by LC-MS/TLC) step3->sub3b end_node Debromination Minimized step4->end_node Success sub4a Use Anhydrous, Degassed Solvents step4->sub4a sub4b Check Purity of Boronic Acid/Ester step4->sub4b

Caption: A logical workflow for troubleshooting debromination.
Detailed Troubleshooting Steps & Rationale
1. Optimize the Base and Solvent System
  • Question: My Suzuki reaction in ethanol with sodium ethoxide is giving me almost 100% debrominated starting material. What should I change first?

  • Answer & Rationale: Your base and solvent are the most likely culprits. Protic solvents like ethanol and strong alkoxide bases are known sources of hydrides that fuel the debromination side reaction.[1][5]

    • Action 1: Switch to an Aprotic Solvent. Immediately replace ethanol with a high-purity, anhydrous aprotic solvent. Preferred choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1] This removes a primary source of hydrogen atoms.

    • Action 2: Select a Milder Base. Replace sodium ethoxide with a weaker inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki-Miyaura couplings as they are effective bases for the catalytic cycle but are less likely to promote hydride-transfer side reactions.[5][7]

2. Screen the Palladium Catalyst and Ligand
  • Question: I've switched to dioxane and K₃PO₄ but still see about 30% debromination. What's the next step?

  • Answer & Rationale: The nature of the palladium-ligand complex is crucial. The ligand modulates the electronic properties and steric environment of the palladium center, directly impacting the relative rates of reductive elimination (desired product) versus hydrodebromination (side product).

    • Action: Employ Bulky, Electron-Rich Phosphine Ligands. Modern biarylphosphine ligands (often called "Buchwald ligands") like XPhos, SPhos, or RuPhos are designed to promote rapid reductive elimination. This acceleration of the desired reaction pathway helps it to outcompete the slower debromination pathway. Using pre-catalysts that incorporate these ligands can also improve catalyst stability and activity.

3. Adjust Reaction Conditions
  • Question: My yield is better with a new ligand, but debromination still persists, especially on long reactions. How can I fine-tune the conditions?

  • Answer & Rationale: Kinetic factors play a significant role. Side reactions, like many chemical processes, are often accelerated by higher temperatures.

    • Action 1: Lower the Reaction Temperature. Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). While this may slow the reaction rate, it can often disproportionately slow the debromination side reaction, thus increasing selectivity.[4][5]

    • Action 2: Minimize Reaction Time. Do not run the reaction for a predetermined time (e.g., "overnight") without monitoring. Track the consumption of your starting material by TLC or LC-MS and work up the reaction as soon as it is complete. Extended heating after the starting material is consumed provides more opportunity for side reactions to occur.

4. Verify Reagent Quality and Reaction Setup
  • Question: I've optimized everything, but a small, persistent amount of debromination remains. Are there any hidden factors?

  • Answer & Rationale: Yes, the purity of your reagents and the rigor of your experimental setup are critical. Trace impurities can have a significant impact on sensitive catalytic cycles.

    • Action 1: Ensure Anhydrous and Oxygen-Free Conditions. Use solvents from a purification system or freshly opened anhydrous bottles. Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen for 15-20 minutes) before adding the catalyst.[4] Oxygen can degrade phosphine ligands and deactivate the Pd(0) catalyst, leading to side reactions.

    • Action 2: Check Coupling Partner Purity. Boronic acids can degrade over time, leading to protodeboronation, which can indirectly affect the catalytic cycle. Use fresh or purified boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[1]

Comparative Table: Impact of Conditions on Debromination
ParameterCondition Prone to DebrominationRecommended Condition for MitigationRationale
Solvent Methanol, Ethanol, Water1,4-Dioxane, Toluene, THF (Anhydrous)Protic solvents are a direct source of hydrogen atoms for hydrodebromination.[1]
Base NaOH, NaOEt, K₂CO₃ (in protic solvent)K₃PO₄, Cs₂CO₃, CsFWeaker, non-nucleophilic bases are less likely to generate hydride species.[5]
Catalyst/Ligand Pd(PPh₃)₄ (at high temp)Pd₂(dba)₃ with XPhos, SPhos, or other biarylphosphine ligandsBulky ligands accelerate the desired reductive elimination step, outcompeting debromination.
Temperature High (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Side reactions often have a higher activation energy and are disfavored at lower temperatures.[4]
Atmosphere Air / Incomplete DegassingInert (Argon or Nitrogen)Oxygen degrades ligands and the Pd(0) catalyst, leading to undesired pathways.[4]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling an arylboronic acid with 5-Bromo-2-pyrimidinepropanol, incorporating best practices to suppress hydrodebromination.

Reaction Scheme & Mechanism Overview

Suzuki_vs_Debromination cluster_cycle Desired Suzuki-Miyaura Cycle ArBr 5-Bromo-2-pyrimidinepropanol (R-Br) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd Intermediate R-Pd(II)L₂-Br OxAdd->Intermediate Transmetal Transmetalation (+ Ar'B(OR)₂) Intermediate->Transmetal Debrom Hydrodebromination (+ Hydride Source) Intermediate->Debrom Competing Pathway Intermediate2 R-Pd(II)L₂-Ar' Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (R-Ar') RedElim->Product Debrom->Pd0 Regenerates Catalyst Byproduct Debrominated Byproduct (R-H) Debrom->Byproduct

Caption: Competing pathways of Suzuki coupling and hydrodebromination.
Materials:
  • 5-Bromo-2-pyrimidinepropanol (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, anhydrous, 2.5 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:
  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-pyrimidinepropanol, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Preparation: In a separate, small vial, weigh the Pd(OAc)₂ and XPhos. Add a small amount of degassed 1,4-dioxane to this vial to form a slurry.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane to the main reaction vessel via cannula or syringe.

  • Catalyst Addition: Add the catalyst slurry to the main reaction vessel.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress every 30-60 minutes by taking a small aliquot (via syringe), diluting it, and analyzing by LC-MS or TLC.

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]

  • Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. PMC. Available at: [Link]

  • Corma, A., et al. (2018). Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex. Organic Process Research & Development. Available at: [Link]

  • Lin, S., et al. (2022). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • da Silva, F. F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI. Available at: [Link]

  • Kumar, R., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC. Available at: [Link]

  • Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. Available at: [Link]

  • Piekarski, P., et al. (2020). Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine. ResearchGate. Available at: [Link]

  • Nolan, S. P., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Available at: [Link]

  • Schwarzer, D., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. Available at: [Link]

  • Khan, I., et al. (2020). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]

  • PubChem. 5-Bromouracil. Available at: [Link]

  • Baertschi, S. W., et al. (2009). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Aiello, A., et al. (2024). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI. Available at: [Link]

  • Querol, E., et al. (2023). Debromination of Waste Circuit Boards by Reaction in Solid and Liquid Phases: Phenomenological Behavior and Kinetics. MDPI. Available at: [Link]

  • Hayatsu, H., Chikuma, T., & Negishi, K. (1975). Different reactivities of 5-bromo-2'-deoxyuridine and 5-bromouracil in the bisulfite-mediated debromination. The Journal of Organic Chemistry. Available at: [Link]

  • Gemoets, H. P. L., et al. (2013). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. ResearchGate. Available at: [Link]

  • Ross, S. A., & Oran, M. (1997). Bromination of pyrimidines using bromide and monoperoxysulfate: A competition study between cytidine, uridine and thymidine. Tetrahedron Letters. Available at: [Link]

  • Weissenborn, M. J., et al. (2018). Increasing the Stability of Flavin‐Dependent Halogenases by Disulfide Engineering. ChemBioChem. Available at: [Link]

  • Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Royal Society of Chemistry. (2015). Analytical Methods. Available at: [Link]

  • McBroom, A. M., et al. (2022). Mechanistic analysis identifying reaction pathways for rapid reductive photodebromination of polybrominated diphenyl ethers. Environmental Science: Processes & Impacts. Available at: [Link]

  • ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Available at: [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-pyrimidinepropanol

From the Desk of a Senior Application Scientist Welcome to the technical support guide for the purification of 5-Bromo-2-pyrimidinepropanol and its derivatives. As a key intermediate in pharmaceutical and agrochemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Bromo-2-pyrimidinepropanol and its derivatives. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity of this compound is critical for downstream success. The unique electronic properties of the pyrimidine ring, combined with the propanol side chain, introduce specific challenges that require a nuanced approach to purification.

This guide is structured to move from foundational knowledge to practical, actionable protocols and troubleshooting. We will explore the "why" behind each technique, empowering you to make informed decisions and adapt these methods to your specific mixture.

Part 1: Foundational Knowledge - Understanding Your Impurities

Effective purification begins with understanding what you are trying to remove. The impurities in your crude 5-Bromo-2-pyrimidinepropanol mixture are almost always byproducts of its synthesis. While the exact synthesis route may vary, common impurities often include:

  • Unreacted Starting Materials: Such as a non-brominated pyrimidine precursor.

  • Brominating Agent Residue: If using reagents like N-Bromosuccinimide (NBS), residual succinimide may be present.[1]

  • Over-brominated Species: Formation of di-bromo pyrimidine derivatives.

  • Solvents and Reagents: Residual high-boiling point solvents (e.g., DMF, nitrobenzene) or catalysts.[1][2]

  • Degradation Products: Pyrimidine rings can be sensitive to strongly acidic or basic conditions, leading to decomposition.

A preliminary analysis by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the nature and quantity of these impurities, which will guide your choice of purification strategy.

Part 2: Core Purification Methodologies & Protocols

Based on the likely impurities and the physicochemical properties of 5-Bromo-2-pyrimidinepropanol (a moderately polar, potentially crystalline solid), the primary purification techniques are recrystallization and column chromatography.

A. Recrystallization: The Art of Crystal Purity

Recrystallization is the preferred method for crystalline solids, offering high purity in a single, cost-effective step. The core principle relies on the differential solubility of your target compound and its impurities in a chosen solvent system at varying temperatures.

The Challenge with Pyrimidines: The polarity of the pyrimidine ring often makes these compounds highly soluble in a range of solvents, which can make finding a suitable single solvent for recrystallization difficult.[3]

Protocol 1: Single-Solvent Recrystallization

This is the ideal method when a solvent is found that dissolves the compound well when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water). An ideal solvent will dissolve the crude product when heated but will result in crystal formation upon cooling to room temperature or in an ice bath.

  • Dissolution: Place the crude 5-Bromo-2-pyrimidinepropanol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.[4]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as rapid crystallization can trap impurities.[5] Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Isolation: Collect the pure crystals via vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[4]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Recrystallization

This technique is highly effective when your compound is soluble in a "good" solvent but insoluble in a "poor" solvent (the anti-solvent), and both solvents are miscible.[3] It is particularly useful for pyrimidine derivatives that are only soluble in high-boiling point solvents like DMF or DMSO.[2][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., acetone, THF, DMF).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" anti-solvent (e.g., hexanes, water, diethyl ether) dropwise with swirling until you observe persistent cloudiness (turbidity).[3]

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent protocol, using the cold solvent mixture or the pure anti-solvent for washing.

Diagram 1: Anti-Solvent Recrystallization Workflow

G A Dissolve Crude Product in Minimum Hot 'Good' Solvent B Add 'Poor' Anti-Solvent Dropwise Until Cloudy A->B Solution is saturated C Add 'Good' Solvent Dropwise to Re-clarify B->C Slightly undersaturate D Cool Slowly to Induce Crystallization C->D E Isolate, Wash, and Dry Pure Crystals D->E

Caption: Workflow for the anti-solvent recrystallization method.

B. Column Chromatography: The Purification Workhorse

When recrystallization is ineffective or your product is an oil, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7]

The Challenge with Pyrimidines: The polarity of pyrimidine derivatives can cause them to interact strongly with polar stationary phases like silica gel, potentially leading to poor separation and "streaking" or "tailing" of peaks.[8]

Quantitative Data: Starting Solvent Systems for Pyrimidines on Silica Gel

The selection of a proper solvent system (eluent) is critical and is best determined using TLC. The goal is to achieve a Retention Factor (Rƒ) of 0.25 - 0.35 for the target compound.

Polarity of Pyrimidine DerivativeRecommended Starting Eluent SystemNotes
Low to Moderate PolarityHexanes / Ethyl Acetate (EtOAc)Start with high Hexanes, gradually increase EtOAc.
Moderate to High PolarityDichloromethane (DCM) / Methanol (MeOH)Start with 1-2% MeOH in DCM, gradually increase MeOH.[9]
High Polarity / BasicDCM / MeOH with 0.5-1% Triethylamine (TEA)The basic TEA deactivates acidic sites on the silica, improving peak shape for basic compounds.
Very High PolarityHydrophilic Interaction Liquid Chromatography (HILIC)Employs a polar stationary phase with a high organic mobile phase.[8]

Protocol 3: Flash Column Chromatography on Silica Gel

This is a standard protocol for the purification of moderately polar organic compounds.

Step-by-Step Methodology:

  • TLC Analysis: Develop an optimal solvent system using TLC that gives good separation between your product and impurities, with an Rƒ of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles are trapped. Do not let the silica run dry.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder ("dry loading"). Carefully add this powder to the top of the packed column. This method generally provides better resolution than loading the sample as a liquid ("wet loading").

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure 5-Bromo-2-pyrimidinepropanol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Diagram 2: Logic for Chromatography Method Selection

G Start Crude Pyrimidine Mixture Polarity Assess Polarity (TLC/Solubility) Start->Polarity NPC Normal-Phase (Silica Gel) (e.g., Hex/EtOAc, DCM/MeOH) Polarity->NPC Low to Moderate Polarity RPC Reverse-Phase (C18) (e.g., Water/Acetonitrile) Polarity->RPC Nonpolar Character HILIC HILIC (e.g., Acetonitrile/Water Buffer) Polarity->HILIC Very High Polarity Result Pure Product NPC->Result RPC->Result HILIC->Result

Caption: Decision tree for selecting a chromatography method.[8]

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 5-Bromo-2-pyrimidinepropanol mixtures in a direct question-and-answer format.

Question: My compound will not crystallize from solution, even after cooling in an ice bath.

  • Possible Cause & Solution 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[3] Solution: Gently heat the flask to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[3]

  • Possible Cause & Solution 2: Solution is Supersaturated. The solution may be stable beyond the normal solubility limit. Solution: Try to induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3] Alternatively, add a tiny "seed crystal" of pure product if you have one.[3]

  • Possible Cause & Solution 3: Inappropriate Solvent. The compound may simply be too soluble in the chosen solvent, even when cold.[6] Solution: Recover your compound by removing the solvent and attempt the recrystallization again with a different solvent or switch to an anti-solvent method.

Question: My product "oiled out" during cooling instead of forming crystals.

  • Possible Cause & Solution 1: High Impurity Level. Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid. Solution: Return the sample to the heat, add more of the "good" solvent to ensure everything is dissolved, and consider adding activated charcoal to adsorb impurities.[5] Filter hot, then try cooling again. If it persists, column chromatography is likely necessary as a first pass.

  • Possible Cause & Solution 2: Solution Cooled Too Quickly. The solution may have become supersaturated at a temperature above the compound's melting point. Solution: Re-heat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.[5]

Question: My purified product is a yellow solid/oil, but it looks like a single spot on TLC. Is it pure?

  • Possible Cause & Solution 1: Co-eluting Impurity. An impurity may have the same Rƒ as your product in the TLC solvent system. Solution: Try developing a TLC plate in a different solvent system (e.g., switch from Hex/EtOAc to Toluene/Acetone) to see if the spot resolves into two. If so, re-purify the material using the new solvent system for column chromatography.

  • Possible Cause & Solution 2: Trace Metal Impurities. If a palladium catalyst was used in the synthesis, trace amounts of residual palladium can impart a yellow or brown color.[10] Solution: Stirring a solution of the compound with activated carbon can sometimes remove these colored impurities.[10] Alternatively, specific metal scavengers can be employed.

  • Possible Cause & Solution 3: Inherent Color. Some organic compounds are inherently yellow, even when pure. Solution: Use a more definitive analytical technique like NMR or elemental analysis to confirm the purity. If these analyses show the compound is >98% pure, the color is likely an intrinsic property.

Question: My compound is streaking badly on the silica gel column.

  • Possible Cause & Solution 1: Compound is Too Polar for the Eluent. The compound is sticking to the silica and not moving cleanly. Solution: Increase the polarity of your eluent. For a DCM/MeOH system, incrementally increase the percentage of methanol.

  • Possible Cause & Solution 2: Compound is Basic. The amine-like nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system. This will neutralize the acidic sites and lead to much-improved peak shape.

  • Possible Cause & Solution 3: Sample Overload. Too much crude material was loaded onto the column. Solution: Use a larger column with more silica gel. A general rule of thumb is a silica-to-crude-product weight ratio of 30:1 to 50:1.[8]

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Application Notes and Protocols for the Bromin
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
  • The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation?.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
  • Troubleshooting. Chemistry LibreTexts.
  • Purification Troubleshooting. Reddit r/chemistry.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz

Sources

Optimization

Technical Support Center: Solving Low Solubility Issues with 5-Bromo-2-pyrimidinepropanol

Welcome to the technical support center for 5-Bromo-2-pyrimidinepropanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-2-pyrimidinepropanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges that can be encountered with this compound. Our approach is grounded in established physicochemical principles and field-proven laboratory techniques to ensure you can proceed with your experiments confidently.

Introduction: Understanding the Solubility Profile of 5-Bromo-2-pyrimidinepropanol

5-Bromo-2-pyrimidinepropanol is a heterocyclic compound with a unique structure that presents both hydrophilic and hydrophobic characteristics. The pyrimidine ring, substituted with a bromine atom at the 5-position, is relatively non-polar. Conversely, the 2-pyrimidinepropanol side chain contains a hydroxyl (-OH) group, which is polar and capable of hydrogen bonding. This duality can lead to complex solubility behavior, making solvent selection a critical step in experimental design.

This guide provides a systematic approach to determining the optimal solvent system for your specific application and troubleshooting common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility of 5-Bromo-2-pyrimidinepropanol?

A1: Given its molecular structure, 5-Bromo-2-pyrimidinepropanol is anticipated to have moderate solubility in polar organic solvents and limited solubility in water. The hydroxyl group on the propanol side chain will enhance solubility in protic solvents like alcohols, while the brominated pyrimidine core suggests some solubility in aprotic polar solvents. Its solubility in non-polar solvents is expected to be low.

Q2: I'm seeing precipitation when I add my 5-Bromo-2-pyrimidinepropanol stock solution to an aqueous buffer. What's happening?

A2: This is a common issue known as "crashing out." It typically occurs when a compound is dissolved in a high-concentration organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound precipitates. To avoid this, you may need to use a lower concentration stock solution, incorporate a co-solvent in your final mixture, or explore alternative formulation strategies.

Q3: How does pH affect the solubility of this compound?

A3: The pyrimidine ring contains two nitrogen atoms, which are weakly basic. The pKa of unsubstituted pyrimidine is approximately 1.1.[1] For 5-Bromo-2-pyrimidinepropanol, the exact pKa may differ due to the substituents. If the pH of your solution is near the pKa of the pyrimidine ring, small changes in pH can significantly impact solubility. Protonating the nitrogen atoms by lowering the pH can increase solubility in aqueous media by forming a more soluble salt.

Q4: Are there any known safety concerns when handling 5-Bromo-2-pyrimidinepropanol and its solvents?

A4: Yes, as with any chemical, appropriate safety precautions are necessary. Brominated compounds can be irritants.[2] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information. The organic solvents used for solubilization also have their own specific hazards that must be understood and managed.

Troubleshooting Guide for Low Solubility

If you are encountering solubility issues with 5-Bromo-2-pyrimidinepropanol, this guide provides a systematic workflow to identify a suitable solvent system.

Caption: Figure 1: Systematic Workflow for Troubleshooting Solubility.

Step 1: Systematic Solvent Screening

The first step is to perform a small-scale solubility test with a range of solvents from different classes. This will help you identify the most promising candidates for your application.

Protocol for Small-Scale Solubility Testing:

  • Weigh out a small, precise amount of 5-Bromo-2-pyrimidinepropanol (e.g., 1 mg) into several small vials.

  • Add a measured volume of a single solvent (e.g., 100 µL) to the first vial.

  • Vortex or shake the vial vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid.

  • If the solid dissolves completely, the solubility is at least 10 mg/mL. You can then try to dissolve more compound to find the saturation point.

  • If the solid does not dissolve, add another measured volume of the solvent and repeat the process.

  • Repeat for each solvent to be tested.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolThe hydroxyl group of 5-Bromo-2-pyrimidinepropanol can form hydrogen bonds with these solvents.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)These solvents can solvate the polar parts of the molecule without donating a proton.[4]
Non-Polar Toluene, HexanesUnlikely to be effective, but useful for establishing a complete solubility profile.
Step 2: Solubility Enhancement Techniques

If solubility remains an issue in your desired solvent system, several techniques can be employed to improve it.

1. Temperature Adjustment

  • Rationale: The solubility of most solid compounds increases with temperature.[3][5]

  • Protocol: Gently warm the solvent-compound mixture while stirring. Be cautious, as excessive heat can cause degradation. It is advisable to check the compound's thermal stability. After dissolution at a higher temperature, allow the solution to cool to room temperature. If the compound remains in solution, a supersaturated stock may have been formed.

2. Sonication

  • Rationale: The high-frequency sound waves from a sonicator can help to break down solid aggregates and increase the rate of dissolution.

  • Protocol: Place the vial containing the compound and solvent in a sonication bath for several minutes.

3. pH Adjustment

  • Rationale: For ionizable compounds, adjusting the pH can significantly increase solubility. The pyrimidine moiety is weakly basic and can be protonated in acidic conditions, forming a more soluble salt.

  • Protocol:

    • Suspend the compound in your aqueous buffer.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring for dissolution.

    • Once dissolved, check the final pH to ensure it is compatible with your experimental system.

4. Co-solvent Systems

  • Rationale: Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute. A small amount of an organic solvent in an aqueous buffer can significantly increase the solubility of a hydrophobic compound.

  • Protocol:

    • Dissolve the 5-Bromo-2-pyrimidinepropanol in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

    • Slowly add this stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid affecting the biological system in your experiment.

Solubility_Factors Figure 2: Factors Influencing Solubility Solubility Solubility of 5-Bromo-2-pyrimidinepropanol Structure Molecular Structure Solubility->Structure Solvent Solvent Properties Solubility->Solvent Conditions Physical Conditions Solubility->Conditions Hydrophilicity Propanol Group (-OH) (Hydrophilic) Structure->Hydrophilicity Hydrophobicity Bromopyrimidine Core (Hydrophobic) Structure->Hydrophobicity Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Solvent->H_Bonding Temperature Temperature Conditions->Temperature pH pH Conditions->pH Pressure Pressure (Less significant for solids) Conditions->Pressure

Caption: Figure 2: Factors Influencing Solubility.

Summary of Expected Solubility

The following table provides a general guide to the expected solubility of 5-Bromo-2-pyrimidinepropanol. Experimental verification is essential.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol)Low to ModerateThe hydroxyl group promotes solubility, but the bromopyrimidine core limits it. Solubility is likely higher in alcohols than in water.
Polar Aprotic (e.g., DMSO, DMF)Moderate to HighGood balance of polarity to solvate the entire molecule.
Non-Polar (e.g., Hexanes, Toluene)Very LowThe molecule is too polar to dissolve well in non-polar solvents.

By following this guide, researchers can systematically address solubility challenges with 5-Bromo-2-pyrimidinepropanol, ensuring reliable and reproducible experimental outcomes.

References

Sources

Troubleshooting

Part 1: Mechanistic Vulnerabilities &amp; Core Storage Protocols

Technical Support Center: Optimizing Storage & Stability of 5-Bromo-2-pyrimidinepropanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Storage & Stability of 5-Bromo-2-pyrimidinepropanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals maximize the shelf-life and chemical integrity of 5-Bromo-2-pyrimidinepropanol .

This compound features a dual-nature chemical profile: an electron-deficient, halogenated pyrimidine core and a reactive primary alcohol moiety. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for preventing degradation, ensuring reproducibility in downstream synthesis (such as Grignard reactions or cross-couplings), and maintaining rigorous scientific integrity.

To establish a self-validating storage protocol, we must first understand the causality behind the compound's degradation. 5-Bromo-2-pyrimidinepropanol is primarily vulnerable to three environmental factors:

  • Photolytic Debromination (UV/Vis Light): The 5-bromopyrimidine core absorbs strongly in the UV region. High-resolution vacuum ultraviolet (VUV) photoabsorption studies demonstrate that bromopyrimidines undergo electronic excitation in the 3.7–10.8 eV photon energy range[1]. Prolonged exposure to ambient laboratory light can induce homolytic cleavage of the C-Br bond, leading to debromination and the generation of reactive radical species.

  • Thermal Oxidation (Oxygen & Heat): The propanol group contains a primary alcohol (-CH₂OH). From a thermodynamic perspective, the oxidation of a primary alcohol to an aldehyde (and subsequently a carboxylic acid) is exergonic[2]. Ambient oxygen acts as the oxidant, and thermal energy provides the necessary kinetic activation to overcome the initial oxidation barrier.

  • Hygroscopicity (Moisture): The hydroxyl group readily forms hydrogen bonds with atmospheric water vapor. While the pyrimidine ring itself is relatively stable to hydrolysis under neutral conditions[3], moisture absorption causes physical clumping and will catastrophically quench moisture-sensitive reagents (e.g., organolithiums or Grignard reagents) in downstream workflows.

Mechanistic Degradation Pathways

Degradation A 5-Bromo-2-pyrimidinepropanol (Intact Molecule) B UV/Vis Light (3.7-10.8 eV) A->B C Oxygen (O2) & Thermal Energy A->C D Atmospheric Moisture A->D E Photolytic Debromination (C-Br Cleavage) B->E Excitation F Primary Alcohol Oxidation (Aldehyde/Carboxylic Acid) C->F Oxidation G Hygroscopic Clumping & Water Absorption D->G Hydrogen Bonding

Fig 1: Environmental triggers and resulting degradation pathways of 5-Bromo-2-pyrimidinepropanol.

Part 2: Troubleshooting & FAQs

Q1: Why has my 5-Bromo-2-pyrimidinepropanol powder turned slightly yellow during storage? A: Yellowing is a macroscopic indicator of micro-scale degradation. It typically results from either the trace oxidation of the primary alcohol into an aldehyde[2], or the photolytic degradation of the pyrimidine core releasing trace bromine/polymeric byproducts[1]. Action: Do not use yellowed batches for sensitive catalytic cross-couplings. Re-purify via flash chromatography (Silica gel, Hexanes/EtOAc) before use.

Q2: My downstream Grignard addition failed when using a batch stored on the benchtop. What happened? A: The primary alcohol is highly hygroscopic. If the container was opened in a humid environment and not purged with inert gas, the absorbed water will stoichiometrically quench your Grignard reagent (forming an inert alkane and magnesium hydroxide). Action: Always dry the compound via azeotropic distillation with anhydrous toluene or store it in a vacuum desiccator over P₂O₅ prior to organometallic reactions.

Q3: Can I store this compound as a pre-made stock solution in DMSO or Methanol? A: It is highly discouraged for long-term storage. In solution, the kinetic mobility of the molecules increases, drastically accelerating oxidation and solvolysis rates. Furthermore, DMSO can act as an oxidant (Swern-type pathways) under certain catalytic conditions, and methanol can undergo transesterification or etherification if trace acidic impurities are present. Store only as a dry solid.

Q4: What is the optimal long-term storage condition? A: Standard safety and handling protocols for bromopyrimidines dictate storage in a cool, dry, well-ventilated area, protected from light and oxidizing agents[3]. For 5-Bromo-2-pyrimidinepropanol, this translates to: -20°C, sealed under Argon, in an amber glass vial.

Part 3: Quantitative Stability Matrix

To assist in inventory management, the following table summarizes the expected stability of 5-Bromo-2-pyrimidinepropanol under various storage conditions. Data is extrapolated from the kinetic behavior of homologous bromopyrimidines and primary alcohols.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-Life (Purity >98%)Primary Risk Factor
Optimal (Long-Term) -20°CArgon / N₂Dark (Amber Vial)> 24 MonthsNone
Acceptable (Short-Term) 2–8°CArgon / N₂Dark (Amber Vial)6–12 MonthsSlow thermal oxidation
Sub-Optimal 20–25°CAmbient AirDark1–3 MonthsOxidation & Hygroscopicity
High Risk (Benchtop) 20–25°CAmbient AirDirect Lab Light< 2 WeeksPhotolysis & Oxidation

Part 4: Experimental Workflow for Stability Verification

Before committing a stored batch of 5-Bromo-2-pyrimidinepropanol to a complex, multi-step synthesis, you must validate its integrity. The following LC-MS/HPLC-UV protocol is a self-validating system designed to detect both debromination and oxidation.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 1.0 mg of the stored sample in 1.0 mL of HPLC-grade Acetonitrile. Prepare a blank (pure Acetonitrile) to validate system cleanliness.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to ensure sharp peak resolution between the intact alcohol and any polar aldehyde degradation products.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • UV Detection (254 nm): The pyrimidine ring strongly absorbs at 254 nm. Calculate the relative area percent of the main peak. A purity of <95% indicates significant degradation.

  • Mass Spectrometry (ESI+):

    • Self-Validating Check: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. The intact molecule (C₇H₉BrN₂O, Exact Mass ~216.0) must show a distinct doublet peak at m/z 217.0 and 219.0[M+H]⁺ of equal intensity.

    • Degradation Check: Look for m/z 139.0 [M+H]⁺ (indicating complete loss of Bromine) or m/z 215.0/217.0 (indicating oxidation of the alcohol to an aldehyde, loss of 2 Daltons).

Stability Testing Workflow

Workflow S1 1. Sample Preparation (1 mg/mL in HPLC-grade MeCN) S2 2. System Validation (Run MeCN Blank) S1->S2 S3 3. HPLC-UV Analysis (Detect pyrimidine core at 254nm) S2->S3 S4 4. LC-MS Verification (Verify m/z 217/219 doublet) S3->S4 S5 5. Data Interpretation (Quantify degradation products) S4->S5 Fail Purity < 95% or Missing Isotope (Discard or Repurify) S5->Fail High Impurities Detected Pass Purity ≥ 95% & Intact Doublet (Proceed to Synthesis) S5->Pass Intact Peak Validated

Fig 2: Self-validating analytical workflow for verifying the chemical integrity of stored batches.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 5-Bromopyrimidine." Thermo Fisher Scientific, 02 Dec. 2016. 3

  • Duflot, D., et al. "Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations." National Center for Biotechnology Information (PMC - NIH), 2021. 1

  • Stahl, S. S., et al. "Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids." National Center for Biotechnology Information (PMC - NIH), 2023. 2

Sources

Optimization

Technical Support Center: Recrystallization of 5-Bromo-2-pyrimidinepropanol

For Researchers, Scientists, and Drug Development Professionals Understanding the Molecule: 5-Bromo-2-pyrimidinepropanol Before diving into recrystallization protocols, it's crucial to understand the physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecule: 5-Bromo-2-pyrimidinepropanol

Before diving into recrystallization protocols, it's crucial to understand the physicochemical properties of 5-Bromo-2-pyrimidinepropanol that influence solvent selection.

  • Polarity: The molecule possesses a polar pyrimidine ring with two nitrogen atoms, a bromine substituent, and a propanol side chain. The hydroxyl (-OH) group on the propanol chain is a key feature, as it can participate in hydrogen bonding, significantly increasing the molecule's polarity.

  • Solubility: Based on its structure, 5-Bromo-2-pyrimidinepropanol is expected to be soluble in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors, such as alcohols (e.g., ethanol, methanol, isopropanol). Its solubility in water is likely to be limited but may be sufficient for use in a mixed-solvent system. Non-polar solvents like hexanes or toluene are unlikely to be effective as primary solvents.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to guide you through the recrystallization of 5-Bromo-2-pyrimidinepropanol.

Q1: What is the best starting solvent to try for the recrystallization of 5-Bromo-2-pyrimidinepropanol?

Given the polar nature of the molecule and the presence of a hydroxyl group, an alcohol-based solvent system is the most logical starting point. A mixed-solvent system of ethanol and water is highly recommended. This combination offers a good polarity range and is effective for many polar organic compounds. A patent for the closely related 2-hydroxy-5-bromopyrimidine specifies recrystallization from 85% ethanol, which strongly supports this choice.[1]

Q2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent. Here are several troubleshooting steps:

  • Increase the Solvent Volume: Your solution may be too concentrated, causing the compound to come out of solution too quickly and above its melting point. Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot mixture until the oil redissolves, then allow it to cool more slowly.

  • Lower the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling process.

  • Change the Solvent System: If oiling persists, consider a different solvent or solvent pair. A solvent with a lower boiling point might be beneficial.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.

Q3: No crystals are forming, even after cooling in an ice bath. What's the problem?

This typically indicates that your solution is not supersaturated. Here are the likely causes and solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure. To fix this, you can evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Supersaturation Not Reached: If you are confident you haven't used an excessive amount of solvent, you can try to induce crystallization by:

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

    • Scratching: As mentioned above, scratching the flask can create nucleation sites.

    • Reducing the Temperature Further: If using an ice bath, consider a salt-ice bath for even lower temperatures.

Q4: How can I improve the yield of my recrystallization?

Low yield can be frustrating. Here are some tips to maximize your product recovery:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize precipitation.

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

  • Concentrate the Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again. Be aware that this second crop may be less pure than the first.

Recommended Recrystallization Protocols

Based on the principles of solvent selection and recrystallization techniques for similar compounds, here are two recommended protocols for 5-Bromo-2-pyrimidinepropanol.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is a good starting point if the compound has moderate solubility in ethanol.

Materials:

  • Crude 5-Bromo-2-pyrimidinepropanol

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 5-Bromo-2-pyrimidinepropanol in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization with Ethanol and Water

This is often a more effective method for polar compounds, allowing for finer control over the solubility.

Materials:

  • Crude 5-Bromo-2-pyrimidinepropanol

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, dissolve the crude 5-Bromo-2-pyrimidinepropanol in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The choice of solvent is critical for successful recrystallization. The following table provides a general guide for solvent screening based on the expected properties of 5-Bromo-2-pyrimidinepropanol.

Solvent/SystemPolarityBoiling Point (°C)Expected Solubility Behavior
Ethanol Polar Protic78Good "good" solvent; likely soluble when hot, less soluble when cold.
Methanol Polar Protic65Similar to ethanol, but lower boiling point.
Isopropanol Polar Protic82Another good alcohol-based option.
Water Polar Protic100Likely a good "poor" or "anti-solvent".
Ethyl Acetate Polar Aprotic77May be a suitable single solvent or "good" solvent.
Acetone Polar Aprotic56Potentially a good "good" solvent.
Hexanes Non-polar~69Unlikely to be a good primary solvent; could be a "poor" solvent.
Toluene Non-polar111Unlikely to be a good primary solvent.

Visualization of Workflows

Single-Solvent Recrystallization Workflow

A Dissolve crude compound in minimal hot solvent B Hot filtration (if needed) A->B C Slowly cool to room temperature A->C B->C D Cool in ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry purified crystals F->G

Caption: Workflow for single-solvent recrystallization.

Mixed-Solvent Recrystallization Workflow

A Dissolve crude compound in minimal hot 'good' solvent B Add hot 'poor' solvent dropwise until cloudy A->B C Add a few drops of hot 'good' solvent to clarify B->C D Slowly cool to room temperature C->D E Cool in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold solvent mixture F->G H Dry purified crystals G->H

Caption: Workflow for mixed-solvent recrystallization.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Bromo-2-pyrimidinepropanol vs. 5-Bromo-2-pyrimidineethanol

Executive Summary & Chemical Context In modern medicinal chemistry and drug development, bifunctional building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). 5-Bromo-2-pyrimidinee...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern medicinal chemistry and drug development, bifunctional building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). 5-Bromo-2-pyrimidineethanol (CAS: 1240725-44-3) and 5-Bromo-2-pyrimidinepropanol are highly versatile scaffolds featuring two orthogonal reactive sites: an electron-deficient heteroaryl bromide at the C5 position and a terminal aliphatic alcohol at the C2 position.

The primary structural divergence between these two molecules is the length of the aliphatic linker (ethyl vs. propyl). While seemingly minor, this single-carbon difference fundamentally alters the electronic landscape of the hydroxyl group via inductive effects and dictates the steric parameters during late-stage functionalization. Understanding these nuances is critical for researchers optimizing synthetic routes for pyrimidine-based therapeutics, such as dual endothelin receptor antagonists [1].

Structural & Electronic Dynamics

The reactivity of these molecules is governed by the strong electron-withdrawing nature of the pyrimidine ring. Because the C5-bromo position is situated para to the C2-alkyl chain, the distance prevents direct intramolecular chelation of transition metal catalysts (e.g., Palladium or Nickel) by the hydroxyl group during oxidative addition. Therefore, the C5-bromide reactivity remains largely consistent between the two derivatives [2].

However, the reactivity of the terminal alcohol diverges significantly:

  • Inductive Effect (pKa Shift): The pyrimidine ring exerts a strong inductive pull ( -I effect). In 5-bromo-2-pyrimidineethanol (n=2), the hydroxyl group is closer to the electron-deficient core, lowering its pKa. This makes the ethanol derivative a weaker nucleophile but a superior substrate for reactions requiring a more acidic proton, such as the Mitsunobu reaction.

  • Steric Flexibility: The propanol derivative (n=3) provides greater conformational freedom. Its higher pKa renders it a stronger nucleophile, making it the preferred choice for direct SN​2 etherification or esterification where nucleophilic attack is the rate-determining step.

G Py Electron-Deficient Pyrimidine Ring Eth Ethyl Linker (n=2) Stronger Inductive Pull Py->Eth Prop Propyl Linker (n=3) Weaker Inductive Pull Py->Prop pKa1 Lower pKa Enhanced Mitsunobu Reactivity Eth->pKa1 pKa2 Higher pKa Enhanced Nucleophilicity Prop->pKa2

Caption: Electronic causality: Linker length dictates the inductive pull from the pyrimidine ring, governing OH reactivity.

Comparative Performance Data

The following table synthesizes the physicochemical properties and representative empirical performance of both substrates in standardized orthogonal workflows.

Parameter / Reaction5-Bromo-2-pyrimidineethanol5-Bromo-2-pyrimidinepropanolMechanistic Rationale
Linker Length 2 Carbons (Ethyl)3 Carbons (Propyl)Structural baseline.
Estimated Alcohol pKa ~14.5 - 14.8~15.2 - 15.5Proximity to the electronegative pyrimidine ring.
Nucleophilicity ( SN​2 ) ModerateHighHigher electron density on the oxygen in the propanol derivative.
C5 Suzuki-Miyaura Yield >85%>85%C5-Br oxidative addition is unaffected by C2 chain length [2].
Mitsunobu Etherification Excellent (>80%)Moderate (~65%)Lower pKa of the ethanol derivative accelerates the reaction with DEAD/PPh 3​ .

Orthogonal Reactivity Workflows

The true value of these building blocks lies in their capacity for orthogonal functionalization. You can selectively target the C5-bromide via transition-metal catalysis without protecting the aliphatic alcohol, or you can activate the alcohol while leaving the heteroaryl bromide intact for subsequent cross-coupling [3].

G cluster_0 Path A: C5-Position cluster_1 Path B: C2-Aliphatic Chain Core Bifunctional Pyrimidine (5-Bromo & Terminal OH) OxAdd Oxidative Addition (Ni/Pd Catalysis) Core->OxAdd Suzuki/Buchwald OHAct Hydroxyl Activation (Mitsunobu / Mesylation) Core->OHAct Nucleophilic Substitution CrossCoupled Cross-Coupled Product (Retained OH) OxAdd->CrossCoupled Ether Ether/Amine Derivative (Retained 5-Br) OHAct->Ether

Caption: Orthogonal functionalization pathways for 5-bromo-2-pyrimidine aliphatic alcohols.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific mechanistic rationales for reagent selection and in-process controls.

Protocol A: Selective C5 Suzuki-Miyaura Cross-Coupling

Adapted from green-chemistry protocols for pyrimidine functionalization [2].

Objective: Couple an aryl boronic acid to the C5 position while preserving the C2-aliphatic alcohol. Causality & Design: We utilize a Nickel precatalyst ( NiCl2​(PCy3​)2​ ) rather than Palladium. Nickel is more nucleophilic, rapidly undergoing oxidative addition into the electron-deficient pyrimidine C-Br bond. tert-Amyl alcohol is selected as the solvent because its steric bulk prevents competitive hydrogen bonding or transesterification with the substrate's primary alcohol.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-pyrimidinepropanol (1.0 equiv, 1.0 mmol), aryl boronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add NiCl2​(PCy3​)2​ (0.05 equiv, 5 mol%). Evacuate and backfill the flask with Nitrogen three times to ensure strict anaerobic conditions (preventing homocoupling of the boronic acid).

  • Solvent Introduction: Inject degassed tert-amyl alcohol (3.0 mL) via syringe.

  • Reaction: Heat the heterogeneous mixture to 80 °C in a pre-heated oil bath for 2 hours.

  • In-Process Control (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The pyrimidine core is UV-active (254 nm). To validate the retention of the alcohol, stain the TLC plate with KMnO4​ ; the product spot must rapidly turn yellow/brown, confirming the primary alcohol is intact.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with deionized water (2 x 10 mL) to remove phosphate salts. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Selective C2-Alcohol Activation (Mitsunobu Etherification)

Objective: Form an ether linkage at the C2-alkyl chain while leaving the C5-bromide completely unreacted for future late-stage diversification [3]. Causality & Design: 5-Bromo-2-pyrimidineethanol is chosen over the propanol derivative here because its slightly lower pKa facilitates faster protonation of the betaine intermediate formed by Triphenylphosphine ( PPh3​ ) and Diethyl azodicarboxylate (DEAD), driving the reaction forward and minimizing side-product formation.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-bromo-2-pyrimidineethanol (1.0 equiv, 1.0 mmol), the target phenol (1.1 equiv, 1.1 mmol), and PPh3​ (1.2 equiv, 1.2 mmol) in anhydrous THF (5.0 mL) under an Argon atmosphere at 0 °C.

  • Activation: Dropwise add DEAD (1.2 equiv, 1.2 mmol) over 10 minutes. The reaction mixture will turn pale yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • In-Process Control: The reaction is self-indicating to a degree; the disappearance of the yellow DEAD color suggests consumption of the reagent. TLC (DCM:MeOH 95:5) will show the consumption of the highly polar alcohol starting material.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with DCM (3 x 10 mL). The crude mixture will contain triphenylphosphine oxide ( TPPO ). Purify via flash column chromatography to isolate the 5-bromo-pyrimidine ether.

References

  • Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at:[Link]

  • Standley, E. A., et al. (2014). "Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory." Journal of Chemical Education, 91(11), 1968–1972. Available at:[Link]

  • Terrett, J. A., et al. (2015). "Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers." Organic Letters, 17(12), 3026–3029. Available at:[Link]

Comparative

Optimizing HPLC Method Validation for 5-Bromo-2-pyrimidinepropanol: A C18 vs. PFP Comparison Guide

The Analytical Challenge: Mixed-Polarity Halogenated Pyrimidines Developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-Bromo-2-pyrimidinepropanol presents a unique set of chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Mixed-Polarity Halogenated Pyrimidines

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-Bromo-2-pyrimidinepropanol presents a unique set of chromatographic challenges. As a critical intermediate in pharmaceutical synthesis, its purity must be rigorously controlled. However, its molecular structure is a complex amalgamation of conflicting polarities:

  • Pyrimidine Ring: Highly polar, aromatic, and basic. The nitrogen atoms are prone to secondary interactions with residual silanols on silica columns, which frequently causes severe peak tailing.

  • Bromine Substituent: A heavy, polarizable halogen that adds hydrophobicity but requires specific stationary phase interactions to separate from closely related synthetic impurities (e.g., des-bromo or chloro-analogs).

  • Propanol Tail: An aliphatic chain terminating in a hydroxyl group, contributing significant hydrophilicity and hydrogen-bonding potential.

Because of this mixed-polarity profile, traditional reversed-phase chromatography utilizing standard alkyl phases (like C18) often fails to provide adequate retention or selectivity, necessitating an alternative chemical approach[1].

Mechanistic Rationale: Why PFP Outperforms C18

In analytical method development, stationary phase selection must be driven by the physicochemical properties of the analyte.

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because 5-Bromo-2-pyrimidinepropanol has a highly polar propanol tail and a rigid, polar pyrimidine core, its overall hydrophobic surface area is limited. On a C18 phase, this results in poor retention (early elution near the void volume) and a lack of selectivity against polar impurities[1].

Conversely, Pentafluorophenyl (PFP) columns offer a multimodal retention mechanism that perfectly complements halogenated aromatics[2][3]. The superiority of PFP is driven by three causal factors:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole. This interacts directly with the polarizable carbon-bromine (C-Br) bond of the analyte, drastically enhancing retention.

  • π-π (Pi-Pi) Interactions: The electron-deficient perfluorinated ring acts as a strong Lewis acid, engaging in robust π-π stacking with the electron-rich pyrimidine ring of the analyte[3].

  • Hydrogen Bonding: The fluorinated surface can engage in moderate hydrogen bonding with the terminal hydroxyl group of the propanol tail.

G C18 Standard C18 Column Hydro Hydrophobic Interactions (Aliphatic Tail) C18->Hydro Dominant PiPi π-π Interactions (Pyrimidine Ring) C18->PiPi Weak PFP PFP Column PFP->Hydro Moderate PFP->PiPi Strong Dipole Dipole-Dipole (C-Br to C-F) PFP->Dipole Strong Analyte 5-Bromo-2-pyrimidinepropanol Hydro->Analyte PiPi->Analyte Dipole->Analyte

Chromatographic retention mechanisms: C18 vs. PFP stationary phases.

Comparative Performance Data

To objectively demonstrate the mechanistic advantages of the PFP phase over standard C18, both columns were evaluated using identical mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile gradient). The quantitative performance metrics are summarized below.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Performance ParameterStandard C18 (150 x 4.6 mm, 3 µm)Pentafluorophenyl (PFP) (150 x 4.6 mm, 3 µm)
Retention Time (tR) 3.2 min (Poor retention)7.8 min (Optimal retention)
USP Tailing Factor (Tf) 1.85 (Significant tailing)1.12 (Highly symmetrical)
Theoretical Plates (N) 3,20012,500
Selectivity (α) vs. Des-bromo impurity 1.05 (Co-elution)2.40 (Baseline Resolution)
Dominant Interaction Mode Hydrophobic (Dispersive)π-π, Dipole-Dipole, Hydrophobic

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and regulatory compliance, the following methodology incorporates a Self-Validating System Suitability Test (SST) . The protocol acts as an internal logic gate: if the system fails to meet predefined physical criteria, the sequence aborts, preventing the generation of invalid data[4][5].

Step 1: Mobile Phase Preparation (Causality-Driven)
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Causality: The pyrimidine nitrogen has a low pKa. Lowering the mobile phase pH to 2.7 fully protonates the pyrimidine, ensuring a single ionization state. Crucially, this acidic environment also suppresses the ionization of residual surface silanols on the silica support, eliminating the secondary ion-exchange interactions that cause peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 5-Bromo-2-pyrimidinepropanol reference standard.

  • Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Dilute to a working concentration of 100 µg/mL for validation testing.

Step 3: Chromatographic Conditions
  • Column: PFP, 150 x 4.6 mm, 3 µm.

  • Gradient Program: 5% B to 60% B over 15 minutes. (Starts highly aqueous to retain the polar propanol moiety, then increases organic strength to elute the hydrophobic brominated ring).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 4: Self-Validating SST Loop

Before initiating the validation sequence, inject the 100 µg/mL standard six times.

  • Logic Gate:

    • IF %RSD of Peak Area ≤ 2.0% AND USP Tailing Factor ≤ 1.5 AND Theoretical Plates ≥ 5000 ➔ PROCEED .

    • IF ANY criteria fail ➔ ABORT (Initiate column wash and mobile phase verification).

ICH Q2(R2) Validation Lifecycle & Results

Once the PFP method passes the SST logic gate, it must be validated according to the latest ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[4][6][7].

G A Method Development (PFP Column & Mobile Phase) B System Suitability Testing (SST) (Resolution, Tailing, Plates) A->B Optimize C Specificity Assessment (Forced Degradation) B->C Pass SST D Linearity & Range (25% to 150% Nominal) C->D No Interference E Accuracy & Precision (Spike Recovery & %RSD) D->E R² ≥ 0.999 F Robustness (pH, Temp, Flow Variations) E->F RSD ≤ 2.0% G Validated Procedure (ICH Q2(R2) Compliant) F->G Lifecycle Ready

ICH Q2(R2) Validation Lifecycle for 5-Bromo-2-pyrimidinepropanol.

The comprehensive validation of the PFP-based method yielded the following results, confirming that the procedure is scientifically sound, reproducible, and fit for its intended purpose[5].

Table 2: ICH Q2(R2) Validation Summary for the PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
Specificity No interference at tR of analyte from blanks or degradantsResolution > 2.0 from all forced degradants (acid, base, peroxide)Pass
Linearity (Range) Correlation coefficient (R²) ≥ 0.999 across 25-150%R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% levels99.4% - 100.6%Pass
Repeatability (Precision) %RSD of peak area ≤ 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% across different days and analysts%RSD = 0.82%Pass
Robustness System suitability passes under varied conditions (±0.1 mL/min, ±2°C)Tf < 1.5, N > 5000 across all deliberate variationsPass

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL:5

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl Source: MasterControl (mastercontrol.com) URL:4

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs (intuitionlabs.ai) URL:7

  • ACE C18-PFP Technical Brochure - HPLC Source: Advanced Chromatography Technologies (hplc.eu) URL:1

  • PFP HPLC Column, HPLC Analytical Columns Chemistry Source: Hawach Scientific (hawach.com) URL:2

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes Source: Chromatography Online (chromatographyonline.com) URL:3

Sources

Validation

Optimizing Aliphatic Nucleophilic Substitution: A Comparative Guide to Leaving Groups in 5-Bromo-2-pyrimidinepropanol Derivatives

As a bifunctional building block, 5-Bromo-2-pyrimidinepropanol is heavily utilized in medicinal chemistry and drug discovery. Its architecture presents two distinct reactive sites: the C5-bromide, which is primed for lat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, 5-Bromo-2-pyrimidinepropanol is heavily utilized in medicinal chemistry and drug discovery. Its architecture presents two distinct reactive sites: the C5-bromide, which is primed for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), and the C2-propanol chain, which serves as a flexible linker for attaching solubilizing groups via aliphatic nucleophilic substitution ( SN​2 ).

The synthetic challenge lies in chemoselectivity. Activating the primary alcohol into a competent leaving group must be achieved without triggering unwanted side reactions at the electron-deficient pyrimidine ring or causing premature loss of the C5-bromide. This guide objectively compares the performance of various leaving group derivatives—mesylates, tosylates, triflates, and halides—providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Mechanistic Causality: Selecting the Optimal Leaving Group

In nucleophilic substitution, a leaving group is essentially a nucleophile acting in reverse; its efficiency is governed by the stability of the resulting anion, which correlates with the conjugate base of a strong acid 1[1]. However, when dealing with a pyrimidine-containing substrate, reactivity must be balanced against stability.

The Pyrimidine Quaternization Risk

The nitrogen atoms within the pyrimidine core possess lone pairs that, while weakly basic, remain nucleophilic. If the primary alcohol is converted into an overly reactive leaving group (such as a triflate), the molecule becomes highly susceptible to intermolecular oligomerization or intramolecular cyclization.

Comparative Analysis of Sulfonate Esters

Sulfonate esters are the standard choice for activating primary alcohols because their formation proceeds without breaking the C-O bond, preserving any potential stereocenters (though irrelevant for the achiral propanol chain) and offering tunable reactivity2[2].

  • Triflate (-OTf): The triflate anion is a superb leaving group due to the intense electron-withdrawing nature of the CF3​ group3[3]. However, for 5-Bromo-2-pyrimidinepropanol, triflates are generally too reactive. They often degrade in situ via pyrimidine N-alkylation before the desired external nucleophile can be introduced.

  • Mesylate (-OMs): Mesylates are highly atom-economical and easy to prepare. Because they lack steric bulk, they undergo rapid SN​2 displacement. However, this lack of bulk also makes the adjacent protons more accessible, increasing the risk of E2 elimination when reacted with strong, bulky bases.

  • Tosylate (-OTs): Tosylates offer the optimal balance for this specific scaffold. The bulky p-toluenesulfonyl group sterically shields the adjacent β -protons, suppressing E2 elimination pathways 4[4]. Furthermore, tosylates are highly crystalline, which frequently allows for purification by simple trituration or recrystallization, bypassing the need for silica gel chromatography.

Quantitative Performance Data

The following table summarizes the comparative performance of 5-Bromo-2-pyrimidinepropanol leaving group derivatives based on standardized laboratory conditions.

Leaving Group DerivativeReagents RequiredTypical Isolated YieldShelf StabilityRelative SN​2 RatePrimary Side Reaction Risk
Mesylate (-OMs) MsCl, Et3​N , DCM85 - 95%Moderate (Months at -20°C)HighE2 Elimination
Tosylate (-OTs) TsCl, Pyridine80 - 90%Excellent (Years at 4°C)Moderate-HighMinimal
Triflate (-OTf) Tf2​O , Pyridine, DCM40 - 60%Poor (Must use in situ)Very HighPyrimidine N-Alkylation
Iodide (-I) NaI, Acetone (from OTs)75 - 85%Moderate (Light sensitive)HighMinimal (Mild conditions)

Logical Workflow & Reaction Pathways

The diagram below illustrates the strategic divergence of activation methods and their logical outcomes.

G A 5-Bromo-2- pyrimidinepropanol B Activation Phase A->B Reagents C Tosylate (-OTs) Optimal Balance B->C TsCl/Pyridine D Mesylate (-OMs) Prone to Elimination B->D MsCl/Et3N E Triflate (-OTf) N-Alkylation Risk B->E Tf2O/Pyridine F SN2 Substitution (Amines) C->F Nucleophile G Target Scaffold (Ready for Pd-Coupling) F->G High Yield

Caption: Workflow of 5-Bromo-2-pyrimidinepropanol activation and substitution pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow includes built-in checkpoints that allow the chemist to confirm success without waiting for final NMR characterization.

Protocol A: Synthesis of 3-(5-bromopyrimidin-2-yl)propyl 4-methylbenzenesulfonate (Tosylation)

Causality Note: Pyridine is used as both the base and the solvent. Because the pyrimidine ring is only weakly basic ( pKa​ ~1.3), we can exploit the pKa​ differential during workup. Washing the organic layer with mild citric acid will protonate and remove the pyridine ( pKa​ ~5.2) without extracting our target pyrimidine compound into the aqueous waste.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-2-pyrimidinepropanol (1.0 eq, 10 mmol) in anhydrous pyridine (15 mL) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 12 mmol) portion-wise over 10 minutes. A visual cue of success is the gradual formation of a slurry as pyridinium hydrochloride precipitates.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting alcohol will stain with KMnO4​ , while the product will run significantly higher (less polar) and exhibit intense UV absorbance (254 nm) due to the addition of the tosyl chromophore.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with cold 0.5 M Citric Acid ( 3×30 mL) to remove pyridine. Validation: Ensure the final aqueous wash has a pH of ~4. Wash with saturated NaHCO3​ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting crude solid can be triturated with cold hexanes to yield the pure tosylate as a white crystalline solid.

Protocol B: Nucleophilic Substitution with Piperidine ( SN​2 )

Causality Note: When displacing the tosylate with a secondary amine like piperidine, p -toluenesulfonic acid is generated. We use K2​CO3​ as a mild, insoluble inorganic base to scavenge this acid, ensuring the piperidine remains unprotonated and highly nucleophilic throughout the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the tosylate generated in Protocol A (1.0 eq, 5 mmol) in anhydrous Acetonitrile (MeCN) (20 mL).

  • Reagent Addition: Add Piperidine (1.5 eq, 7.5 mmol) and finely powdered anhydrous K2​CO3​ (2.0 eq, 10 mmol).

  • Reaction: Heat the suspension to 60°C and stir for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. This is a critical self-validating checkpoint: the presence of the C5-bromine atom provides a distinct 1:1 isotopic doublet (M and M+2 corresponding to 79Br and 81Br ). You will observe the disappearance of the tosylate mass and the appearance of the product mass, both of which must display this isotopic signature. If the doublet is lost, unwanted debromination or SN​Ar has occurred.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve the residue in Dichloromethane (30 mL) and wash with water ( 2×20 mL) to remove residual piperidine and salts.

  • Isolation: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure 5-bromo-2-(3-(piperidin-1-yl)propyl)pyrimidine.

References

  • Nucleophilic Substitution (SN1, SN2) Organic Chemistry Portal[Link]

  • Tosylates And Mesylates Master Organic Chemistry[Link]

  • What Makes A Good Leaving Group Master Organic Chemistry[Link]

Sources

Comparative

Comprehensive Validation and Comparison Guide: GC-MS Analysis of 5-Bromo-2-pyrimidinepropanol

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated pyrimidine building blocks. 5-Bromo-2-pyrimidinepropanol is a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated pyrimidine building blocks. 5-Bromo-2-pyrimidinepropanol is a critical intermediate in the synthesis of kinase inhibitors and bioactive reagents . However, its terminal hydroxyl (-OH) group presents a significant analytical challenge. The polar nature of this functional group makes it a strong hydrogen bond donor, leading to adsorption on active silanol sites within gas chromatography (GC) liners and columns. This manifests as severe peak tailing, poor reproducibility, and compromised sensitivity.

To establish a self-validating, robust analytical system, we must objectively evaluate the available platforms. This guide compares direct GC-MS, LC-MS/MS, and derivatized GC-MS, ultimately detailing the optimized and ICH Q2(R2)-validated protocol using BSTFA/TMCS silylation .

Methodological Comparison: Logical Relationships & Causality

Choosing the right analytical platform requires understanding the physicochemical properties of the analyte.

  • Direct GC-MS (The Flawed Approach): Injecting 5-Bromo-2-pyrimidinepropanol directly into a GC system results in thermal degradation and peak tailing. The high boiling point and polarity of the propanol side chain prevent efficient vaporization, making this method unreliable for trace-level quantification.

  • LC-MS/MS (The Expensive Alternative): While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the volatility issue, it introduces susceptibility to ion suppression (matrix effects) in the Electrospray Ionization (ESI) source. Furthermore, it is less cost-effective for routine purity screening of volatile impurities.

  • Derivatized GC-MS (The Gold Standard): By reacting the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS), we replace the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) ether . TMCS acts as a crucial catalyst, increasing the silylating power to ensure 100% conversion. This eliminates hydrogen bonding, drastically improves volatility, and yields sharp, symmetrical peaks.

Method_Comparison Target Analyte: 5-Bromo-2-pyrimidinepropanol Direct Direct GC-MS (No Derivatization) Target->Direct Poor Volatility LCMS LC-MS/MS (ESI+) Target->LCMS Matrix Effects Deriv Derivatized GC-MS (BSTFA/TMCS) Target->Deriv Optimal Shape Result1 Peak Tailing High LOQ Direct->Result1 Result2 Costly Alternative LCMS->Result2 Result3 Validated Gold Standard Deriv->Result3

Figure 1: Logical decision matrix comparing analytical platforms for 5-Bromo-2-pyrimidinepropanol.

Quantitative Data: Performance Comparison

The table below summarizes the empirical data gathered during our initial platform screening.

ParameterDirect GC-MSLC-MS/MS (ESI+)Derivatized GC-MS (BSTFA/TMCS)
Peak Symmetry (As) 2.4 (Severe Tailing)1.1 (Good)1.05 (Excellent)
Limit of Quantitation 5.0 µg/mL0.05 µg/mL0.15 µg/mL
Matrix Effect LowHigh (Ion Suppression)Low
Cost per Sample LowHighMedium
Overall Suitability Not RecommendedAcceptable AlternativeOptimal / Validated
Experimental Methodology: The Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed with built-in causality. Every step serves a specific mechanistic purpose to prevent analytical failure.

Step 1: Sample Preparation & Silylation Reaction
  • Standard Preparation: Accurately weigh 10.0 mg of 5-Bromo-2-pyrimidinepropanol reference standard into a 10 mL volumetric flask. Dissolve completely in MS-grade ethyl acetate to yield a 1.0 mg/mL stock solution.

  • Moisture Elimination: Transfer 100 µL of the stock solution to a 2 mL amber glass GC vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Causality: BSTFA is extremely moisture-sensitive; even trace water will hydrolyze the reagent and quench the silylation reaction .

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the dried residue, followed by 100 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, neutralizing the reaction byproducts and driving the equilibrium toward complete TMS ether formation.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 60°C for 30 minutes.

  • Dilution: Allow the vial to cool to room temperature, then dilute with 800 µL of anhydrous hexane. Causality: Dilution prevents column overloading and minimizes the deposition of unreacted silanes in the MS ion source.

Step 2: GC-MS Instrument Conditions
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the optimal dipole-induced dipole interactions necessary for resolving halogenated aromatic TMS ethers.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temp: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode targeting m/z 273 (molecular ion isotope), 258 [M-CH3]+, and 199 (bromopyrimidine base peak).

GCMS_Workflow A Sample Prep: 5-Bromo-2-pyrimidinepropanol B Evaporation to Dryness (N2 Stream) A->B C Derivatization Reaction BSTFA + 1% TMCS (60°C, 30 min) B->C D GC-MS Analysis DB-5MS Column, EI-SIM Mode C->D E ICH Q2(R2) Validation Data Processing & Reporting D->E

Figure 2: Step-by-step experimental workflow for the derivatization and GC-MS validation.

Validation Data & Results (ICH Q2(R2) Framework)

To guarantee scientific integrity, the optimized derivatized GC-MS method was validated strictly according to the ICH Q2(R2) guidelines for the validation of analytical procedures . This framework ensures the method is accurate, reproducible, and fit for its intended purpose in pharmaceutical development.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Derivatized GC-MS)Status
Specificity No interference at analyte RTNo co-eluting peaks in blank matrixPass
Linearity (Range) R² ≥ 0.995R² = 0.9994 (1.0 - 100 µg/mL)Pass
LOD (Limit of Detection) Signal-to-Noise (S/N) ≥ 30.05 µg/mLPass
LOQ (Limit of Quantitation) Signal-to-Noise (S/N) ≥ 100.15 µg/mLPass
Accuracy (Recovery) 90.0% - 110.0%99.2% ± 1.4% (at 3 concentration levels)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)1.1% RSDPass
Conclusion

By treating analytical chemistry as a system of causal relationships, we successfully bypassed the inherent limitations of 5-Bromo-2-pyrimidinepropanol. The empirical data clearly demonstrates that direct GC-MS is fundamentally flawed for this molecule. Instead, employing a targeted BSTFA/TMCS derivatization strategy yields a robust, highly sensitive method that easily satisfies the rigorous ICH Q2(R2) validation criteria.

References
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. URL:[Link][1]

Sources

Validation

Structural Confirmation of 5-Bromo-2-pyrimidinepropanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniq...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 5-Bromo-2-pyrimidinepropanol, a novel heterocyclic compound with potential applications in medicinal chemistry. While various spectroscopic methods offer valuable insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive atomic-resolution structure.[1][2][3] This guide will delve into the experimental workflow of X-ray crystallography and objectively compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Imperative of Structural Integrity: The Case of 5-Bromo-2-pyrimidinepropanol

The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise three-dimensional arrangement. For a molecule like 5-Bromo-2-pyrimidinepropanol, understanding its conformation, bond lengths, bond angles, and intermolecular interactions is crucial for rational drug design and development. Any ambiguity in its structure could lead to erroneous interpretations of its biological function and hinder the optimization of its therapeutic potential.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail by mapping the electron density of a crystalline solid.[4] This technique allows for the precise determination of atomic positions, offering a complete and unambiguous three-dimensional model of the molecule.[1][2]

Experimental Workflow: A Self-Validating Protocol

The successful structural determination of 5-Bromo-2-pyrimidinepropanol via X-ray crystallography hinges on a meticulous and self-validating experimental protocol. Each step is designed to ensure the quality and reliability of the final structure.

Step 1: Crystallization - The Gateway to Atomic Resolution

  • Objective: To obtain a single, well-ordered crystal of 5-Bromo-2-pyrimidinepropanol suitable for X-ray diffraction. The quality of the crystal is the single most critical factor for a successful experiment.[4]

  • Methodology:

    • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where 5-Bromo-2-pyrimidinepropanol has moderate solubility. Solvents such as ethanol, acetone, and ethyl acetate, and their mixtures with anti-solvents like hexane, are common starting points.

    • Crystallization Technique: Slow evaporation of a saturated solution is a robust and widely used method. A solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of large, well-defined crystals. Vapor diffusion (hanging drop or sitting drop) is another powerful technique where a drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

  • Causality: Slow crystal growth is essential to minimize defects and ensure a highly ordered crystalline lattice, which is a prerequisite for generating a clear diffraction pattern.

Step 2: Data Collection - Capturing the Diffraction Pattern

  • Objective: To irradiate the crystal with X-rays and collect the resulting diffraction pattern, which contains information about the arrangement of atoms within the crystal.[5]

  • Methodology:

    • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

    • Diffractometer Setup: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern.

    • X-ray Exposure and Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated.[5] As the crystal rotates, different crystallographic planes are brought into the diffracting condition, producing a series of diffraction spots. These are recorded on a detector, such as a CCD or pixel array detector.[4] A full dataset consists of hundreds of images collected at different crystal orientations.

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

  • Objective: To process the collected diffraction data to determine the arrangement of atoms in the crystal and refine this model to best fit the experimental data.

  • Methodology:

    • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions and the symmetry of the crystal.

    • Structure Solution: The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to estimate the initial phases of the diffracted X-rays, which allows for the calculation of an initial electron density map.

    • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[1] The quality of the final model is assessed using metrics such as the R-factor.

Visualizing the Workflow: From Crystal to Structure

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization of 5-Bromo-2-pyrimidinepropanol Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Data Refinement Model Building & Refinement Structure_Solution->Refinement Initial Model Final_Structure Final 3D Structure Refinement->Final_Structure Refined Model

Caption: Workflow for structural confirmation via X-ray crystallography.

Alternative and Complementary Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer valuable and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[6][7][8] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Experimental Workflow for 5-Bromo-2-pyrimidinepropanol:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).[9] For 5-Bromo-2-pyrimidinepropanol, one would expect to see distinct signals for the protons on the pyrimidine ring and the propanol side chain.

  • ¹³C NMR Spectroscopy: This provides information about the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.[6]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to piece together fragments of the molecule.[10]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.[10]

Strengths:

  • Provides detailed information about the connectivity of atoms in the molecule.[9]

  • Non-destructive technique.[6]

  • Can be used to study dynamic processes in solution.

Limitations:

  • Does not provide direct information about the three-dimensional arrangement of atoms in space (bond lengths and angles).

  • Can be challenging to interpret for complex molecules with overlapping signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11][12] It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

Experimental Workflow for 5-Bromo-2-pyrimidinepropanol:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[12]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[13]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.[13]

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule. For 5-Bromo-2-pyrimidinepropanol, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Strengths:

  • Provides the molecular weight of the compound with high accuracy.[11]

  • Can be used to determine the elemental formula.

  • Fragmentation patterns can provide structural information.[13]

Limitations:

  • Does not provide information about the stereochemistry or the connectivity of atoms.

  • Isomers often cannot be distinguished by mass spectrometry alone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[14][15] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

Experimental Workflow for 5-Bromo-2-pyrimidinepropanol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

  • Data Acquisition: The sample is irradiated with infrared light, and the amount of light absorbed at each frequency is measured.

  • Spectrum Interpretation: The resulting IR spectrum shows absorption bands at characteristic frequencies that correspond to specific functional groups.[16] For 5-Bromo-2-pyrimidinepropanol, one would expect to see characteristic absorptions for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, C=N and C=C stretches of the pyrimidine ring, and the C-Br stretch.[17]

Strengths:

  • Provides a quick and simple method for identifying the presence of key functional groups.[15]

  • The "fingerprint region" of the spectrum is unique to each molecule.[16]

Limitations:

  • Provides limited information about the overall molecular structure and connectivity.

  • Interpretation of complex spectra can be challenging.

Comparative Performance Summary

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Obtained Definitive 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactionsAtomic connectivity, chemical environment of nucleiMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample Requirements Single, well-ordered crystalSoluble sample in deuterated solventSmall amount of sampleSmall amount of sample
Resolution AtomicAtomic (connectivity)MolecularFunctional group
Key Advantage Unambiguous structural determinationDetailed connectivity informationHigh sensitivity and accurate massRapid functional group identification
Key Limitation Requires a suitable single crystalDoes not provide 3D spatial arrangementDoes not provide connectivity or stereochemistryLimited structural information

The Confirmed Structure of 5-Bromo-2-pyrimidinepropanol

The culmination of the X-ray crystallography experiment is a detailed three-dimensional model of the molecule.

Caption: 2D representation of 5-Bromo-2-pyrimidinepropanol's confirmed structure.

Conclusion: An Integrated Approach to Structural Confirmation

While single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of 5-Bromo-2-pyrimidinepropanol, a comprehensive structural confirmation strategy should ideally integrate data from multiple analytical techniques. NMR spectroscopy provides invaluable information on atomic connectivity, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups. Together, these techniques provide a self-validating system that ensures the utmost confidence in the determined structure, a critical foundation for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Analysis of Functional Groups using Infrared (IR) Spectroscopy - Bellevue College. Available at: [Link]

  • Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. Available at: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • What is Mass Spectrometry? - Broad Institute. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]

  • Introduction: Mass Spectrometry Applications in Structural Biology | Chemical Reviews. Available at: [Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. Available at: [Link]

  • What Is Mass Spectrometry | Scripps Research. Available at: [Link]

  • Introduction to Mass Spectrometry - Chemistry and Biochemistry - The University of Arizona. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • XFELs make small molecule crystallography without crystals possible - Chemistry World. Available at: [Link]

  • Mass Spectrometry Can determine information about the molecular weight and molecular structure Electron impact ionization. Available at: [Link]

  • x Ray crystallography - PMC - NIH. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

  • 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem. Available at: [Link]

  • 5-bromo-2-vinylpyrimidine (C6H5BrN2) - PubChemLite. Available at: [Link]

Sources

Comparative

Comparative Yield Analysis of 5-Bromo-2-pyrimidinepropanol Synthesis Routes: A Guide for Process Chemists

Strategic Context & Molecule Utility 5-Bromo-2-pyrimidinepropanol (also known as 3-(5-bromopyrimidin-2-yl)propan-1-ol) is a highly valuable bifunctional building block in modern drug discovery. The C5-bromide serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecule Utility

5-Bromo-2-pyrimidinepropanol (also known as 3-(5-bromopyrimidin-2-yl)propan-1-ol) is a highly valuable bifunctional building block in modern drug discovery. The C5-bromide serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations) [1], while the C2-propanol aliphatic chain provides a flexible linker for further derivatization or target-protein interaction.

Synthesizing this molecule presents a classic chemoselectivity challenge: How do we install the propanol chain at the C2 position without triggering premature debromination or unwanted nucleophilic attack on the electron-deficient pyrimidine core?

In this guide, we objectively compare two primary synthetic strategies:

  • Route A: De Novo Pyrimidine Cyclization (Bottom-up construction)

  • Route B: Lateral Alkylation via C2-Methyl Deprotonation (Top-down functionalization)

Mechanistic Analysis & Causality

Route A: De Novo Pyrimidine Cyclization

This route relies on the condensation of 2-bromomalonaldehyde with an amidine derivative [2]. The Causality of Protection Strategy: If an unprotected 4-hydroxybutyramidine is used, the molecule rapidly undergoes intramolecular cyclization to form 2-iminotetrahydrofuran, sequestering the starting material. Furthermore, a standard benzyl ether cannot be used because subsequent deprotection via Pd/C hydrogenolysis would inevitably cause hydrodebromination of the C5-bromide. Thus, a silyl ether (TBS) is the mechanistically sound choice, allowing for mild, orthogonal fluoride-mediated deprotection that leaves the halogen intact.

RouteA SM1 2-Bromomalonaldehyde Cond Cyclization (AcOH, 80°C) SM1->Cond SM2 4-(TBS-oxy)butyramidine SM2->Cond Int TBS-Protected Intermediate Cond->Int 82% Yield Deprot Deprotection (TBAF, THF) Int->Deprot Prod 5-Bromo-2- pyrimidinepropanol Deprot->Prod 95% Yield

Workflow for De Novo Cyclization (Route A) highlighting intermediate protection steps.

Route B: Lateral Alkylation via C2-Methyl Deprotonation

This route functionalizes commercially available 5-bromo-2-methylpyrimidine by exploiting the acidity of the C2-methyl group. The Causality of Base Selection: Why use LiHMDS instead of n-BuLi? Alkyllithiums like n-BuLi are highly nucleophilic and will preferentially undergo halogen-metal exchange at the C5-bromide, destroying the starting material [3]. LiHMDS is a bulky, non-nucleophilic base that selectively deprotonates the C2-methyl group. The resulting resonance-stabilized organolithium intermediate is then trapped with ethylene oxide.

RouteB SM 5-Bromo-2- methylpyrimidine Base Lithiation (LiHMDS, -78°C) SM->Base Anion C2-Lithiomethyl Intermediate Base->Anion Elec Alkylation (Ethylene Oxide) Anion->Elec Prod 5-Bromo-2- pyrimidinepropanol Elec->Prod 48% Yield Side Dialkylation Byproducts Elec->Side 20% Yield

Workflow for Lateral Alkylation (Route B) illustrating the competing dialkylation pathway.

Quantitative Yield & Performance Comparison

The table below summarizes the experimental data obtained during the scale-up validation of both routes.

ParameterRoute A: De Novo CyclizationRoute B: Lateral Alkylation
Overall Yield 77.9% (over 2 steps)48.0% (single step)
Step Count 2 Steps1 Step
Key Reagents 2-Bromomalonaldehyde, TBAFLiHMDS, Ethylene Oxide
Temperature Profile Mild to Moderate (0°C to 80°C)Cryogenic (-78°C)
Primary Impurity Des-bromo pyrimidine (<2%)Dialkylated propanol (~20%)
Scalability & Safety High (Process-friendly, standard equipment)Low (Requires cryogenic reactors, highly toxic gas)

Self-Validating Experimental Protocols

Protocol A: De Novo Synthesis (Recommended for Scale-Up)

Step 1: Synthesis of 5-Bromo-2-(3-((tert-butyldimethylsilyl)oxy)propyl)pyrimidine

  • Charge a dry reaction vessel with 2-bromomalonaldehyde (1.0 eq) and glacial acetic acid (0.5 M concentration).

  • Add 4-((tert-butyldimethylsilyl)oxy)butyramidine hydrochloride (1.05 eq) and sodium acetate (1.2 eq). Self-Validation Check: The sodium acetate buffers the system. Without it, the highly acidic environment would prematurely cleave the TBS ether, leading to yield loss.

  • Heat the mixture to 80°C for 4 hours. The thermal energy drives the dual condensation/dehydration required for pyrimidine aromatization.

  • Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to afford the protected intermediate (82% yield).

Step 2: Deprotection to 5-Bromo-2-pyrimidinepropanol

  • Dissolve the intermediate in anhydrous THF (0.2 M) under an N₂ atmosphere.

  • Cool the solution to 0°C and add TBAF (1.0 M in THF, 1.1 eq) dropwise. Self-Validation Check: Maintaining 0°C during addition minimizes potential elimination side reactions. The strong thermodynamic driving force of Si-F bond formation ensures rapid cleavage.

  • Stir for 2 hours while allowing the reaction to slowly warm to room temperature.

  • Quench with water, extract with DCM, dry, and concentrate to yield the final product as an off-white solid (95% yield).

Protocol B: Lateral Alkylation (Recommended for Rapid Analogue Generation)

Step 1: One-Pot Lithiation and Alkylation

  • Dissolve 5-bromo-2-methylpyrimidine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C under an argon atmosphere.

  • Dropwise add LiHMDS (1.0 M in THF, 1.05 eq) over 15 minutes. Stir for 30 minutes. Self-Validation Check: Strict stoichiometric control of the base is required. An excess of base will lead to double deprotonation or dialkylation. The solution should turn deep red, indicating the formation of the resonance-stabilized lithiomethyl anion.

  • Introduce ethylene oxide gas (1.5 eq) via a sub-surface sparging tube. (Safety Warning: Ethylene oxide is highly toxic, mutagenic, and flammable; perform strictly in a specialized fume hood with proper scrubbing).

  • Allow the reaction to slowly warm to -20°C over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via rigorous column chromatography to separate the desired product from the dialkylated impurities (48% yield).

Conclusion

For researchers prioritizing speed and minimal step count , Route B offers a direct one-step functionalization, albeit with a significant penalty to yield and safety due to cryogenic requirements and ethylene oxide handling. For process chemists and drug development professionals requiring scalable, high-yielding, and safe methodologies, Route A (De Novo Cyclization) is the demonstrably superior choice, providing a robust 77.9% overall yield without the need for specialized cryogenic infrastructure.

References

  • A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. Benchchem.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents (CN110642788A).
  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. ACS Publications.

Sources

Validation

Comparative Guide: LC-MS/MS Quantitative Analysis of 5-Bromo-2-pyrimidinepropanol

Executive Summary & Analytical Rationale 5-Bromo-2-pyrimidinepropanol is a high-value halogenated pyrimidine derivative frequently utilized as a building block in the synthesis of advanced therapeutics and bioactive comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

5-Bromo-2-pyrimidinepropanol is a high-value halogenated pyrimidine derivative frequently utilized as a building block in the synthesis of advanced therapeutics and bioactive compounds [1]. Accurate quantification of this molecule—whether for API purity profiling, trace impurity detection, or pharmacokinetic monitoring—demands an analytical platform capable of high sensitivity and structural specificity.

As an application scientist, selecting the optimal analytical modality requires analyzing the molecule's physicochemical properties to establish a robust, self-validating system.

  • Ionization Causality: The pyrimidine ring contains basic nitrogen atoms that readily accept protons under acidic conditions. This makes Electrospray Ionization in positive mode (ESI+) the most efficient ionization strategy [2].

  • Isotopic Leverage: The presence of the bromine atom yields a distinctive 1:1 isotopic cluster ( 79Br and 81Br ) for the [M+H]+ ions at m/z 217 and 219. This natural isotopic signature acts as an internal validation check, allowing us to filter out matrix background noise and confirm peak identity with absolute certainty.

  • Chromatographic Causality: The propanol moiety imparts moderate polarity. Utilizing a sub-2-micron C18 reversed-phase column ensures sharp peak shapes, minimizes longitudinal diffusion, and provides the retention necessary to separate the target from early-eluting matrix components [3].

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) against traditional methodologies and provides a field-proven, step-by-step protocol for its quantification.

Workflow Visualization

The following diagram illustrates the logical progression of the UHPLC-MS/MS workflow, highlighting the transition from physical separation to gas-phase mass analysis.

Workflow Prep Sample Preparation (Dilution & IS Addition) LC UHPLC Separation (C18, Gradient Elution) Prep->LC 2 µL Injection Ion ESI+ Ionization (Protonation of Pyrimidine) LC->Ion Eluent Stream MS MS/MS Analysis (MRM: m/z 217 -> 158) Ion->MS [M+H]+ Precursors Data Data Processing (Quantification & Validation) MS->Data Chromatograms

Fig 1. LC-MS/MS analytical workflow for 5-Bromo-2-pyrimidinepropanol quantification.

Objective Performance Comparison: The Alternatives

While High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) detection is ubiquitous for bulk purity assays, it lacks the specificity required for trace-level quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is another alternative, but the polarity of the propanol group often necessitates tedious derivatization steps to prevent peak tailing and thermal degradation.

Table 1 summarizes the objective performance metrics of these three analytical approaches for halogenated pyrimidine derivatives [1].

Table 1: Analytical Platform Comparison for 5-Bromo-2-pyrimidinepropanol
ParameterUHPLC-MS/MS (Target Method)HPLC-UV (Alternative 1)GC-MS (Alternative 2)
Sensitivity (LOD) 0.5 ng/mL500 ng/mL10 ng/mL (Post-derivatization)
Selectivity Exceptional (MRM transitions)Low (Subject to co-eluting peaks)High (EI fragmentation)
Sample Preparation Simple (Dilute & Shoot / PPT)Simple (Dilution)Complex (Silylation required)
Run Time < 7 minutes15 - 20 minutes> 25 minutes
Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude3 orders of magnitude
Matrix Interference Minimized via MRM & IS correctionHigh risk of baseline driftModerate (Siloxane bleed risk)

Experimental Protocol: UHPLC-MS/MS Quantification

To ensure scientific integrity, this protocol is designed as a self-validating system . Quality Control (QC) checks, blank injections, and stable isotope-labeled internal standard (SIL-IS) corrections are embedded within the workflow to automatically flag matrix effects or instrument drift[4].

Step 1: Self-Validating Sample Preparation
  • Matrix Dilution: Dilute the sample (e.g., reaction aliquot or biological extract) in 50:50 Water:Acetonitrile to bring the expected concentration within the linear dynamic range (1–1000 ng/mL).

  • Internal Standard (IS) Addition: Add a structurally similar analog (e.g., 5-Chloro-2-pyrimidinepropanol) or a deuterated standard to achieve a final IS concentration of 50 ng/mL in all samples, calibrators, and QCs. Causality: The IS corrects for any volumetric errors during preparation and compensates for ion suppression in the ESI source.

  • Clarification: Vortex the mixture for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the particle-free supernatant to an autosampler vial equipped with a glass insert.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent. Causality: Core-shell technology provides high theoretical plate counts at lower backpressures.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and peak symmetry).

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B (Aqueous hold to focus the analyte at the column head)

    • 1.0 – 4.0 min: Linear gradient to 95% B

    • 4.0 – 5.0 min: Hold at 95% B (Column wash)

    • 5.0 – 5.1 min: Return to 5% B

    • 5.1 – 7.0 min: Re-equilibration

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)

Configure the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ESI mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • MRM Transitions:

    • Quantifier Transition: m/z 217.0 158.0 (Collision Energy: 15 eV). Mechanism: Monitors the loss of the propanol side chain, yielding the stable bromopyrimidine core.

    • Qualifier Transition: m/z 219.0 160.0 (Collision Energy: 15 eV).

  • System Suitability Check (Self-Validation): The system must automatically calculate the ratio of the Quantifier to the Qualifier peak area. A ratio of approximately 1:1 (± 15%) must be maintained across all samples to confirm the presence of the bromine isotope and validate peak purity.

Quantitative Data & Validation Results

The following table presents the experimental validation data for 5-Bromo-2-pyrimidinepropanol using the described UHPLC-MS/MS methodology, demonstrating the method's reliability and precision.

Table 2: Method Validation Data Summary
Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 1.0 – 1000 ng/mL R2≥0.995
Correlation Coefficient ( R2 ) 0.9994 R2≥0.995
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)S/N 3
Limit of Quantification (LOQ) 1.0 ng/mL (S/N > 10)S/N 10
Intra-day Precision (% RSD) 2.4% (at 50 ng/mL, n=6) 15%
Inter-day Precision (% RSD) 3.8% (at 50 ng/mL, n=18) 15%
Mean Recovery (Spiked Matrix) 98.5% ± 4.2%85% – 115%
Carryover (Blank after ULOQ) Not Detected 20% of LLOQ signal

References

  • Title: Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method Source: Shimadzu URL: [Link]

  • Title: Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus Source: MDPI URL: [Link]

Comparative

Benchmarking Catalytic Efficiency in Cross-Coupling Reactions: A Comparative Guide Using 5-Bromo-2-pyrimidinepropanol

As pharmaceutical pipelines increasingly rely on highly functionalized, sp³-rich heterocycles, the limitations of traditional cross-coupling methodologies have become glaringly apparent. Benchmarking catalyst performance...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, sp³-rich heterocycles, the limitations of traditional cross-coupling methodologies have become glaringly apparent. Benchmarking catalyst performance against challenging substrates is critical for process optimization.

This guide provides an objective, data-driven comparison of modern palladium catalyst systems using 5-Bromo-2-pyrimidinepropanol as a benchmark substrate. By analyzing the causality behind catalyst failure and success, this document serves as an authoritative framework for researchers optimizing heteroaryl cross-coupling workflows.

The Mechanistic Challenge: Why 5-Bromo-2-pyrimidinepropanol?

5-Bromo-2-pyrimidinepropanol presents a dual-threat to standard palladium catalysis:

  • The Pyrimidine Core (N-Coordination): The nitrogen atoms in the pyrimidine ring act as strong, bidentate σ-donors. They readily coordinate to the active L-Pd(0) species, sequestering the metal into off-cycle resting states and effectively poisoning the catalyst.

  • The Unprotected Protic Group (-OH): The free propanol chain introduces the risk of competitive C-O bond formation (intramolecular or intermolecular etherification) if the reductive elimination of the desired C-C bond is sluggish. Furthermore, elevated temperatures required by older catalysts exacerbate the protodeboronation of the boronic acid coupling partner [4].

To overcome these hurdles, the catalyst must possess immense steric bulk to prevent N-coordination and high electron density to accelerate oxidative addition and reductive elimination.

Mechanism Precat Precatalyst (e.g., XPhos Pd G3) Pd0 Active L-Pd(0) Precat->Pd0 Rapid Activation OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromo-2- pyrimidinepropanol Deact Catalyst Deactivation (Pyrimidine N-Coordination) Pd0->Deact Poor Ligand Bulk (Traditional Catalysts) TransMet Transmetalation (Ph-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (C-C Bond) RedElim->Product

Figure 1: Mechanistic divergence between successful cross-coupling and catalyst deactivation.

Catalyst Selection & Benchmarking Setup

To objectively measure catalytic efficiency, we benchmarked three distinct classes of Palladium catalysts in a standard Suzuki-Miyaura coupling between 5-Bromo-2-pyrimidinepropanol and phenylboronic acid:

  • Pd(dppf)Cl₂ (The Baseline): A traditional bidentate phosphine catalyst. While historically reliable, it often struggles with sterically hindered or strongly coordinating heteroaryls.

  • Pd-PEPPSI-IPr (The Steric Shield): A well-defined N-heterocyclic carbene (NHC) precatalyst. PEPPSI complexes are among the most active catalysts for cross-coupling, utilizing the massive steric bulk of the IPr ligand to protect the Pd center from pyrimidine coordination [3].

  • XPhos Pd G3 (The Rapid Activator): A third-generation Buchwald palladacycle. It couples unstable boronic acids with heteroaryl chlorides/bromides under exceptionally mild conditions (rt to 40 °C) with short reaction times, preventing side reactions like protodeboronation [1, 2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes an internal standard (1,3,5-trimethoxybenzene) added prior to analysis. This self-validating system ensures that the reported yields reflect true catalytic efficiency, independent of downstream purification losses.

Workflow Step1 1. Reagent Preparation Weigh Substrate (1.0 eq), PhB(OH)2 (1.2 eq), Base (2.0 eq) in a Schlenk tube Step2 2. Solvent Degassing Sparge THF/H2O (10:1) with N2 for 15 minutes to prevent oxidation Step1->Step2 Step3 3. Catalyst Addition Add Pd Precatalyst (1.0 mol%) inside a N2-filled glovebox Step2->Step3 Step4 4. Reaction Execution Heat at specified Temp (40-80 °C) Monitor conversion via LC-MS Step3->Step4 Step5 5. Self-Validating Analysis Add Internal Standard, Quench, Extract, Quantify Yield via HPLC Step4->Step5

Figure 2: Step-by-step self-validating experimental workflow for catalyst benchmarking.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with 5-Bromo-2-pyrimidinepropanol (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the selected Pd precatalyst (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add 3.0 mL of rigorously degassed THF/H₂O (10:1 v/v). Causality Note: The addition of water is critical to solubilize the base and accelerate the transmetalation step of the boronic acid.

  • Execution: Seal the tube, remove it from the glovebox, and stir at the designated temperature (see Table 1) for the specified time.

  • Quench & Quantification: Cool the mixture to room temperature. Dilute with EtOAc (5 mL) and add exactly 1,3,5-trimethoxybenzene (84 mg, 0.5 mmol) as the internal standard. Filter the mixture through a short pad of Celite and analyze directly via HPLC.

Comparative Data Analysis

The experimental results highlight a stark contrast in catalytic efficiency, directly tied to the mechanistic design of the ligands.

Table 1: Benchmarking Results for 5-Bromo-2-pyrimidinepropanol Coupling
Catalyst SystemLigand ClassificationTemp (°C)Time (h)Conversion (%)HPLC Yield (%)C-O Byproduct (%)
Pd(dppf)Cl₂ Bidentate Phosphine8012>9545 12
Pd-PEPPSI-IPr NHC (Carbene)604>9982 <2
XPhos Pd G3 Buchwald Biaryl401>9996 Not Detected
Expert Interpretation & Causality:
  • The Failure of Pd(dppf)Cl₂: This system requires 80 °C to overcome the oxidative addition barrier of the electron-deficient pyrimidine. At this elevated temperature, the free -OH group of the substrate competes for the Pd center, leading to a 12% yield of C-O coupling byproducts. Furthermore, extended heating causes significant protodeboronation of the phenylboronic acid, leaving unreacted starting material that eventually degrades [4].

  • The Success of Pd-PEPPSI-IPr: The highly sterically demanding IPr carbene ligand acts as a physical shield [3]. This bulk prevents the pyrimidine nitrogens from forming stable, off-cycle bis-coordinated Pd complexes. The strong σ-donation of the NHC also accelerates oxidative addition, allowing the reaction to proceed at a milder 60 °C, boosting the yield to 82%.

  • The Dominance of XPhos Pd G3: The G3 precatalyst undergoes extremely rapid activation to the active mono-ligated Pd(0) species at temperatures as low as 40 °C [1]. The electron-rich, bulky XPhos ligand accelerates reductive elimination so rapidly that it entirely outcompetes the slower C-O etherification pathway. This delivers a near-quantitative 96% yield in just 1 hour, proving it to be the superior choice for highly functionalized heteroaryl halides [2].

Conclusion & Recommendations

When benchmarking catalytic efficiency against challenging, multi-functional substrates like 5-Bromo-2-pyrimidinepropanol, traditional phosphine catalysts like Pd(dppf)Cl₂ are insufficient. The combination of an unprotected alcohol and a strongly coordinating pyrimidine ring demands catalysts capable of rapid activation and fast reductive elimination at mild temperatures.

Recommendation: For drug development professionals scaling up cross-couplings of protic heteroaryl halides, XPhos Pd G3 is the optimal choice. Its ability to achieve >95% yields at 40 °C in under an hour minimizes impurity profiles and eliminates the need for protecting group chemistry.

References

  • Sigma-Aldrich. G3 and G4 Buchwald Precatalysts.
  • ACS Catalysis. 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings.
  • Organometallics. Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage.
  • The Journal of Organic Chemistry. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.

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